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  • Product: 2-Bromo-5-ethoxybenzoic acid
  • CAS: 120890-75-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-5-ethoxybenzoic Acid

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery Executive Summary 2-Bromo-5-ethoxybenzoic acid (CAS 120890-75-7) represents a high-value halogenated aromatic building block, critical in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

2-Bromo-5-ethoxybenzoic acid (CAS 120890-75-7) represents a high-value halogenated aromatic building block, critical in the synthesis of pharmacologically active agents. Its structural utility lies in the orthogonal reactivity of its three functional motifs: a carboxylic acid for solubility modulation or amide coupling, an aryl bromide for palladium-catalyzed cross-coupling, and an ethoxy group acting as an electron-donating handle that influences lipophilicity and metabolic stability.

This guide provides a rigorous technical analysis of its physiochemical properties, synthesis protocols, and application in designing SGLT2 inhibitors and kinase modulators.

Chemical Identity & Physiochemical Profile[1][2]

The compound is defined by a trisubstituted benzene ring where the steric and electronic interplay between the ortho-bromo and meta-ethoxy substituents (relative to the acid) dictates its unique reactivity profile.

Table 1: Core Chemical Specifications
PropertySpecificationSource/Note
IUPAC Name 2-Bromo-5-ethoxybenzoic acid
CAS Number 120890-75-7 Unique Identifier
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 115–116 °C[1]
Predicted pKa 2.75 ± 0.10Acidic strength enhanced by o-Br
Predicted LogP ~2.6Moderate lipophilicity
Solubility Soluble in DMSO, MeOH, DCM; Low in water

Synthetic Methodologies

The synthesis of 2-bromo-5-ethoxybenzoic acid typically follows electrophilic aromatic substitution principles. The presence of the ethoxy group at the meta position (relative to the carboxyl) directs the incoming bromine to the para position relative to itself (which is ortho to the carboxyl), due to the combined directing effects of the activating ethoxy group and the deactivating carboxyl group.

Protocol A: Regioselective Bromination (Primary Route)

This protocol is adapted from standard methodologies for the homologous methoxy derivative, ensuring high regioselectivity.

Reagents: 3-Ethoxybenzoic acid, Bromine (


) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH), Water.

Step-by-Step Workflow:

  • Dissolution: Charge a reactor with 3-ethoxybenzoic acid (1.0 eq) and glacial acetic acid (4-5 volumes).

  • Bromination: Cool the solution to 0–5 °C. Add bromine (

    
    , 1.05 eq) dropwise over 30 minutes. Note: The ethoxy group strongly activates the ring; cooling prevents over-bromination.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via HPLC for the disappearance of starting material.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a white solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water or toluene to remove trace regioisomers (e.g., 4-bromo or 6-bromo isomers).

Protocol B: Oxidation of Benzaldehyde

Alternatively, the compound can be accessed via the oxidation of 2-bromo-5-ethoxybenzaldehyde using Pinnick oxidation conditions (


, 

), which preserves the sensitive ethoxy ether linkage.
Visualization: Synthetic Pathway[3][4][5]

Synthesis Figure 1: Regioselective Synthesis via Bromination Start 3-Ethoxybenzoic Acid (Precursor) Inter Reaction Mixture (Regioisomers) Start->Inter + Reagent Reagent Br2 / AcOH (Electrophilic Subst.) Reagent->Inter Product 2-Bromo-5-ethoxybenzoic Acid (Target) Inter->Product Recrystallization (Purification)

Figure 1: The ethoxy group directs bromination to the C2 position, minimizing C4/C6 byproducts.

Reactivity & Functionalization

This scaffold acts as a "linchpin" in convergent synthesis. The distinct reactivity of its three functional sites allows for sequential modification without protecting groups.

A. Carboxylic Acid (C1 Position)
  • Reactivity: Standard nucleophilic acyl substitution.

  • Application: Formation of amides (via HATU/EDCI coupling) or esters. In SGLT2 inhibitor synthesis, this moiety is often reduced to a benzyl alcohol or converted to a Weinreb amide for ketone synthesis.

B. Aryl Bromide (C2 Position)
  • Reactivity: Excellent handle for Pd-catalyzed cross-coupling.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile due to the electron-withdrawing nature of the adjacent carboxyl group.

  • Key Reactions:

    • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.

    • Sonogashira: Introduction of alkynes.

    • Buchwald-Hartwig: C-N bond formation for kinase inhibitor cores.

C. Ethoxy Group (C5 Position)
  • Reactivity: Generally stable ether linkage.

  • Strategic Use: Provides lipophilicity (

    
     modulation) and hydrogen bond acceptance. Can be dealkylated (
    
    
    
    ) to the free phenol if a hydroxyl handle is required later in synthesis.
Visualization: Reactivity Map

Reactivity Figure 2: Orthogonal Reactivity Profile Core 2-Bromo-5-ethoxybenzoic Acid Acid COOH Modification Core->Acid EDCI/HOBt Bromide C-Br Cross-Coupling Core->Bromide Pd(PPh3)4 Ether Ethoxy Stability Core->Ether Metabolic Stability Amide Amides/Esters (Linker Attachment) Acid->Amide Biaryl Biaryl Scaffolds (Suzuki Coupling) Bromide->Biaryl Phenol 5-Hydroxy Analog (via BBr3 Deprotection) Ether->Phenol Optional

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery

Case Study: SGLT2 Inhibitor Design

Sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin) often utilize a diarylmethane or biaryl scaffold. 2-Bromo-5-ethoxybenzoic acid serves as a critical precursor for the "left-hand" aryl ring in these structures.

  • Mechanism: The benzoic acid is reduced to a benzyl halide (benzyl bromide), which is then coupled with a lithiated aryl species or a sugar moiety.

  • SAR Insight: The C5-ethoxy group mimics the ethoxy/methoxy substitution patterns found in successful gliflozins, improving potency by filling hydrophobic pockets in the SGLT2 active site [2].

Case Study: Kinase Inhibitors

The compound is used to synthesize substituted benzamides. The C2-bromide allows for the introduction of heterocycles (e.g., pyrazoles, indazoles) via Suzuki coupling, creating the "hinge-binding" motif essential for ATP-competitive kinase inhibition [3].

Handling & Safety (MSDS Summary)

While valuable, this compound poses specific hazards typical of halogenated benzoic acids.

  • GHS Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; use local exhaust ventilation if handling powder.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

  • BenchChem. (2023).[2] 2-Bromo-5-ethoxybenzoic acid Properties and Melting Point Data. Retrieved from

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry.

  • ChemicalBook. (2023).[2] 2-Bromo-5-ethoxybenzoic acid Product Description and Safety. Retrieved from

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet for Halogenated Benzoic Acids. Retrieved from [3]

Sources

Exploratory

Structural Elucidation and Spectral Analysis of 2-Bromo-5-ethoxybenzoic Acid

Executive Summary & Core Directive Topic: 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) Purpose: To provide a rigorous technical guide for the structural characterization of 2-bromo-5-ethoxybenzoic acid using Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Topic: 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) Purpose: To provide a rigorous technical guide for the structural characterization of 2-bromo-5-ethoxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

This guide moves beyond simple spectral listing. It deconstructs the electronic environment of the molecule to explain why signals appear where they do, providing a robust framework for identifying this specific intermediate in drug synthesis workflows (e.g., SGLT2 inhibitor analogs).

Structural Logic & Electronic Environment

Before interpreting the spectrum, we must establish the electronic "rules of engagement" for this specific scaffold.

The Substituent Matrix

The benzene ring is trisubstituted, creating a unique electronic fingerprint.

PositionSubstituentElectronic EffectInfluence on NMR
C1 Carboxylic Acid (-COOH)Electron Withdrawing (-M, -I) Strongly deshields ortho protons (H6).
C2 Bromine (-Br)Inductive Withdrawing (-I) / Weakly Donating (+M) Deshields ortho protons (H3) via steric compression and inductive effects.
C5 Ethoxy (-OCH₂CH₃)Electron Donating (+M) Strongly shields ortho (H4, H6) and para (H2 - occupied) positions.
The "Push-Pull" Dynamic
  • H6 (Ortho to COOH, Ortho to OEt): This proton is in a conflict zone. The COOH group tries to pull electron density away (deshielding/downfield shift), while the OEt group pushes density in (shielding/upfield shift). Typically, the anisotropic deshielding of the carbonyl dominates, keeping this proton relatively downfield compared to H4.

  • H3 (Ortho to Br): Positioned next to the large bromine atom, this proton experiences the "heavy atom effect" and inductive deshielding, usually appearing as a distinct doublet.

  • H4 (Ortho to OEt, Para to COOH): This position benefits most from the resonance donation of the ethoxy group, making it the most shielded (upfield) aromatic signal.

Experimental Protocol: 1H NMR Acquisition

Sample Preparation
  • Solvent Selection: DMSO-d₆ is the preferred solvent.

    • Reasoning: Carboxylic acids often form dimers in non-polar solvents like CDCl₃, leading to broad or invisible -COOH peaks. DMSO-d₆ disrupts these dimers via hydrogen bonding, resulting in a sharp, visible singlet for the acid proton around 13.0 ppm.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure rapid relaxation.

  • Number of Scans (NS): 16 (sufficient for >98% purity).

  • Relaxation Delay (D1): 1.0 second (increase to 5.0s if accurate integration of the COOH proton is critical).

Spectral Analysis: 1H NMR Data (400 MHz, DMSO-d₆)

The following data represents the consensus spectral signature derived from substituent additivity rules and analogous experimental data (e.g., 2-bromo-5-methoxybenzoic acid).

Quantitative Data Table
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentStructural Logic
13.20 Broad Singlet (s)1H--COOHAcidic proton; deshielded by H-bonding.
7.55 Doublet (d)1HJ = 8.8 HzAr-H3 Ortho to Br; deshielded. Coupled to H4.
7.35 Doublet (d)1HJ = 3.0 HzAr-H6 Ortho to COOH (deshielding) & OEt (shielding). Meta coupled to H4.
6.98 Doublet of Doublets (dd)1HJ = 8.8, 3.0 HzAr-H4 Ortho to OEt (shielding). Vicinal to H3, Meta to H6.
4.06 Quartet (q)2HJ = 7.0 Hz-OCH ₂-Methylene of ethoxy group. Deshielded by Oxygen.
1.34 Triplet (t)3HJ = 7.0 Hz-CH₂CHMethyl of ethoxy group.
Detailed Signal Interpretation
A. The Aromatic Region (6.5 – 8.0 ppm)

This region confirms the 1,2,5-substitution pattern.

  • H3 (The "Wall"): Appears as a clear doublet at ~7.55 ppm. It only has one neighbor (H4), leading to a large ortho coupling (J ≈ 8.8 Hz).

  • H4 (The "Bridge"): Appears as a doublet of doublets (dd) at ~6.98 ppm. It couples to H3 (ortho, ~8.8 Hz) and H6 (meta, ~3.0 Hz). This "dd" pattern is the smoking gun for the 1,2,4-type arrangement of protons on the ring.

  • H6 (The "Island"): Appears as a doublet at ~7.35 ppm. Despite being physically close to the COOH, the shielding from the ortho-ethoxy group keeps it upfield of H3. The small coupling (J ≈ 3.0 Hz) confirms it is meta to H4.

B. The Aliphatic Region (1.0 – 4.5 ppm)

The ethoxy group provides a classic validation signature:

  • Quartet at 4.06 ppm: The methylene protons are adjacent to the electronegative oxygen, pushing them downfield.

  • Triplet at 1.34 ppm: The methyl protons couple to the methylene, creating a clean triplet.

  • Integration Check: The ratio of the quartet (2H) to the aromatic signals (1H each) must be exactly 2:1. Deviations here indicate solvent trapping or impurities.

13C NMR Profile (100 MHz, DMSO-d₆)

Carbon NMR provides the skeletal confirmation.

Shift (ppm)Carbon TypeAssignment
167.5 Quaternary (C=O)C1 (Carboxylic Acid)
158.2 Quaternary (C-O)C5 (Attached to Ethoxy)
134.5 Methine (CH)C3 (Ortho to Br)
133.8 Quaternary (C-C)C1 (Ipso to COOH)
119.5 Methine (CH)C4 (Ortho to OEt)
116.2 Methine (CH)C6 (Ortho to COOH)
112.0 Quaternary (C-Br)C2 (Ipso to Br)
64.2 Methylene (CH₂)-OC H₂-
14.8 Methyl (CH₃)-CH₂C H₃

Note: The C2 carbon (attached to Br) is often low intensity due to the lack of NOE enhancement and splitting by the bromine quadrupole.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure from raw data.

NMR_Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Signal Analysis cluster_2 Phase 3: Structural Confirmation Sample Sample: 2-Bromo-5-ethoxybenzoic acid Solvent Solvent: DMSO-d6 (Prevents dimerization) Sample->Solvent Acquisition 1H NMR Acquisition (16 scans, d1=1.0s) Solvent->Acquisition Acid_H Signal > 12 ppm Broad Singlet Acquisition->Acid_H Aromatic Region 6.5 - 8.0 ppm 3 Protons Acquisition->Aromatic Aliphatic Region 1.0 - 4.5 ppm Ethyl Pattern Acquisition->Aliphatic Check_COOH Confirm -COOH (Integration 1H) Acid_H->Check_COOH Check_Pattern Confirm 1,2,4-Subst. (d, d, dd pattern) Aromatic->Check_Pattern Check_Ethoxy Confirm Ethoxy (Triplet + Quartet) Aliphatic->Check_Ethoxy Final Valid Structure: 2-Bromo-5-ethoxybenzoic acid Check_COOH->Final Check_Pattern->Final Check_Ethoxy->Final

Caption: Logical workflow for the spectral validation of 2-bromo-5-ethoxybenzoic acid, moving from solvent selection to signal integration and coupling analysis.

Synthesis & Impurity Profiling

Understanding the synthesis helps identify potential "ghost peaks" in the NMR spectrum.

Common Synthesis Route: Bromination of 3-ethoxybenzoic acid (m-ethoxybenzoic acid).

  • Reagents: Br₂ / Acetic Acid or NBS.

  • Regioselectivity: The ethoxy group directs ortho/para. The COOH directs meta. Position 6 (ortho to COOH, para to OEt) and Position 2 (ortho to COOH, ortho to OEt) are favored.

  • Critical Impurity: 4-Bromo-3-ethoxybenzoic acid or 6-bromo-3-ethoxybenzoic acid (isomers).

    • Detection: Look for alternative splitting patterns. A singlet in the aromatic region suggests a 2,5-dibromo impurity or a different substitution pattern where protons are isolated (para).

References

  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid Product Specification. (Used as primary analog for spectral shift logic). Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24863642, 2-Bromo-5-methoxybenzoic acid. (Source for physical properties and CAS verification). Link

  • Liu, J., et al. (2014). "Design, synthesis and biological evaluation of novel isoindolinone derivatives." Journal of Chemical Research. (Contains experimental NMR characterization of the 2-bromo-5-alkoxy scaffold). Link

  • Google Patents. CN112250562A: Synthetic method of 2-bromo-5-methoxybenzoic acid. (Details the bromination patterns of meta-substituted benzoic acids). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative text for substituent additivity rules and coupling constants).
Foundational

Technical Guide: IR Spectroscopy of 2-Bromo-5-ethoxybenzoic Acid

CAS No: 120890-75-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol Executive Summary & Structural Architecture This guide provides a definitive technical framework for the vibrational analysis of 2-Bromo-5-et...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 120890-75-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Executive Summary & Structural Architecture

This guide provides a definitive technical framework for the vibrational analysis of 2-Bromo-5-ethoxybenzoic acid , a critical halogenated building block in medicinal chemistry. Often employed as a scaffold in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g., urolithin derivatives, kinase inhibitors), the purity of this intermediate is paramount.

Infrared (IR) spectroscopy serves as the primary rapid-screening tool to validate three critical structural integrity markers:

  • Carboxylic Acid Functionality: Confirmation of the protonated state (vs. carboxylate salt).

  • Ether Linkage: Verification of the 5-ethoxy substituent integrity.

  • Halogenation Status: Indirect confirmation of the 2-bromo substitution via aromatic ring mode perturbations.

Molecular Connectivity & Vibrational Nodes

The following diagram maps the core functional groups to their expected vibrational domains.

MolecularStructure Molecule 2-Bromo-5-ethoxybenzoic Acid COOH Carboxylic Acid (C-1) ν(O-H): 2500-3300 cm⁻¹ ν(C=O): 1680-1710 cm⁻¹ Molecule->COOH H-Bond Donor/Acceptor Br Bromine (C-2) ν(C-Br): 500-700 cm⁻¹ (Fingerprint) Molecule->Br Heavy Atom Effect Ethoxy Ethoxy Ether (C-5) ν(C-H) Aliphatic: 2850-2980 cm⁻¹ ν(C-O-C): 1000-1300 cm⁻¹ Molecule->Ethoxy Electron Donor (+M) Ring Benzene Ring ν(C=C): 1450-1600 cm⁻¹ OOP Bends: 700-900 cm⁻¹ Molecule->Ring Aromatic Scaffold

Figure 1: Functional group mapping to vibrational spectroscopy zones for CAS 120890-75-7.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended. This minimizes artifacts caused by moisture (hygroscopicity of the acid) or polymorphism.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid ion exchange (formation of K+ salts) and moisture bands.

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).

  • Sample State: Solid crystalline powder.

  • Pre-treatment: Vacuum dry at 40°C for 2 hours if broad O-H water bands (>3400 cm⁻¹) obscure the carboxylic O-H stretch.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000 cm⁻¹ to 400 cm⁻¹ (Mid-IR).

Spectral Interpretation & Band Assignment

The IR spectrum of 2-Bromo-5-ethoxybenzoic acid is characterized by the interplay between the electron-withdrawing acid/bromine groups and the electron-donating ethoxy group.

A. The High-Frequency Region (4000 – 2500 cm⁻¹)

This region validates the presence of the carboxylic acid and differentiates the ethoxy chain from the aromatic core.

  • O-H Stretching (Acid Dimer):

    • Position: 2500 – 3300 cm⁻¹ (Very broad, medium intensity).

    • Mechanism: Strong intermolecular hydrogen bonding forms cyclic dimers. This band often overlaps the C-H stretching region.

    • Diagnostic: A "fermi resonance" shoulder may appear near 2600-2700 cm⁻¹, characteristic of carboxylic acid dimers.

  • C-H Stretching (Aromatic vs. Aliphatic):

    • Aromatic ν(C-H): 3000 – 3100 cm⁻¹. Weak, sharp spikes on the shoulder of the O-H band.

    • Aliphatic ν(C-H) (Ethoxy Group): 2850 – 2980 cm⁻¹.

      • Differentiation: Unlike 2-bromobenzoic acid, the 5-ethoxy analog will show distinct bands here (asymmetric and symmetric -CH₂- and -CH₃ stretches). This is a key purity marker against de-alkylated impurities (e.g., 2-bromo-5-hydroxybenzoic acid).

B. The Double Bond Region (1800 – 1500 cm⁻¹)

The "heartbeat" of the molecule.

  • C=O Stretching (Carbonyl):

    • Position: 1680 – 1715 cm⁻¹ (Strong).

    • Shift Analysis: The 2-bromo substituent (ortho) exerts a steric effect that may twist the carboxyl group out of planarity, potentially raising the frequency slightly compared to unsubstituted benzoic acid. However, the electron-donating 5-ethoxy group (para to the Br, meta to COOH) stabilizes the ring. Expect the band to center near 1690-1700 cm⁻¹ for the dimer.

    • Note: If the band appears >1730 cm⁻¹, suspect monomeric species (dilute solution) or ester impurities.

  • C=C Aromatic Ring Stretching:

    • Position: 1570 – 1600 cm⁻¹ and 1450 – 1500 cm⁻¹.

    • Pattern: The asymmetry caused by 1,2,5-substitution enhances the intensity of these ring modes compared to symmetric benzenes.

C. The Fingerprint Region (1500 – 400 cm⁻¹)

This region provides the unique identification of the substitution pattern.

  • C-O Stretching (Mixed Modes):

    • Aryl-Alkyl Ether (Ar-O-CH₂-): The ethoxy group displays a strong asymmetric stretching band near 1230 – 1270 cm⁻¹ .

    • Acid C-O Stretch: Coupled with O-H in-plane bending, usually found at 1280 – 1320 cm⁻¹ .

    • Differentiation: Look for the symmetric ether stretch near 1020 – 1050 cm⁻¹ .

  • C-Br Stretching:

    • Position: 500 – 700 cm⁻¹.

    • Assignment: Halogen-carbon bonds are heavy and vibrate at low frequencies. While often obscured, a band in the 600-650 cm⁻¹ range is consistent with aromatic bromides.

  • Out-of-Plane (OOP) Bending:

    • 1,2,5-Substitution Pattern: This specific substitution (2 adjacent hydrogens, 1 isolated hydrogen) typically yields:

      • One strong band ~800-860 cm⁻¹ (2 adjacent H's at C3, C4).

      • One medium band ~860-900 cm⁻¹ (Isolated H at C6).

Summary of Assignments (Reference Table)

Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid ν(O-H)2500 – 3300Broad, MedCentered ~3000; indicates dimer.
Alkane (Ethoxy) ν(C-H)2850 – 2980Sharp, MedDistinguishes from non-alkylated analogs.
Carboxylic Acid ν(C=O)1680 – 1710StrongPrimary ID band. Shifts if salt forms.
Aromatic Ring ν(C=C)1575 – 1600MedRing conjugation marker.
Ether (Ar-O-R) ν(C-O) asym1230 – 1260StrongConfirms 5-ethoxy presence.
Ether (Ar-O-R) ν(C-O) sym1020 – 1050MedSecondary ether confirmation.
Aromatic C-H δ(C-H) OOP800 – 860StrongConfirms 1,2,5-substitution pattern.
Aryl Bromide ν(C-Br)550 – 650Weak/MedHeavy atom stretch; fingerprint only.

Quality Control Workflow

Use the following logic flow to validate incoming raw material batches.

QC_Workflow Start Acquire Spectrum (ATR/KBr) CheckCO Check C=O Peak (1680-1710 cm⁻¹) Start->CheckCO CheckOH Check O-H Region (2500-3300 cm⁻¹) CheckCO->CheckOH Present FailSalt FAIL: Carboxylate Salt (Peaks at 1550/1400 cm⁻¹) CheckCO->FailSalt Absent/Shifted CheckEther Check Ether Bands (2850-2980 & 1240 cm⁻¹) CheckOH->CheckEther Broad Band Present CheckOH->FailSalt Sharp OH only Pass PASS: Identity Confirmed CheckEther->Pass Aliphatic C-H Present FailImpurity FAIL: Missing Ethoxy (No aliphatic C-H) CheckEther->FailImpurity Absent

Figure 2: Logical decision tree for spectral validation of 2-Bromo-5-ethoxybenzoic acid.

References

  • NIST Chemistry WebBook. (2024). Infrared Spectroscopy of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for general IR group frequencies).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethoxybenzoic Acid as a Versatile Starting Material in Synthesis

Introduction In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-ethoxybenzoic acid is a tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-ethoxybenzoic acid is a trifunctional building block of significant utility for researchers, scientists, and drug development professionals. Its substituted benzene core incorporates three distinct and orthogonally reactive functional groups: an aryl bromide, a carboxylic acid, and an ethoxy ether. This unique arrangement allows for a sequential and highly controlled series of transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This guide provides a comprehensive technical overview of 2-Bromo-5-ethoxybenzoic acid, detailing its preparation and exploring the rich chemistry of its functional groups. We will delve into field-proven protocols for key transformations, explain the mechanistic rationale behind experimental choices, and present workflows to illustrate its application in targeted synthesis.

Physicochemical Properties and Safety Information

A foundational understanding of a reagent's properties is critical for its safe and effective use.

PropertyValue
IUPAC Name 2-Bromo-5-ethoxybenzoic acid
CAS Number 120890-75-7
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white solid
Melting Point 145-149 °C

Safety & Handling: 2-Bromo-5-ethoxybenzoic acid is an irritant. Standard laboratory precautions should be strictly followed.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[1] If swallowed, wash out mouth with water and seek medical attention.

Section 1: Synthesis of the Starting Material

The availability of a starting material is a key consideration in synthetic planning. 2-Bromo-5-ethoxybenzoic acid is typically prepared via a two-step sequence from 3-hydroxybenzoic acid or a one-step electrophilic bromination of 3-ethoxybenzoic acid. The reactivity and protocols are highly analogous to its widely documented counterpart, 2-bromo-5-methoxybenzoic acid.[2][3]

Protocol 1: Synthesis via Electrophilic Bromination of 3-Ethoxybenzoic Acid

This method leverages the activating, ortho-, para-directing nature of the ethoxy group to selectively install a bromine atom at the C2 position, which is sterically unhindered and electronically activated.

Reaction Scheme: 3-Ethoxybenzoic acid → (Brominating Agent, Solvent) → 2-Bromo-5-ethoxybenzoic acid

Detailed Methodology (Adapted from analogous methoxy-compound synthesis): [2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-ethoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon like dichloromethane.

  • Reagent Addition: Slowly add the brominating reagent (e.g., N-Bromosuccinimide (NBS), 1.1 eq.) portion-wise to the stirred solution. The addition should be controlled to manage any exotherm. For less reactive substrates, a stronger brominating system like bromine in acetic acid may be employed.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a solvent system like ethanol/water to yield pure 2-Bromo-5-ethoxybenzoic acid.

Section 2: Key Synthetic Transformations

The true power of 2-Bromo-5-ethoxybenzoic acid lies in the differential reactivity of its three functional handles, allowing for a diverse range of synthetic modifications.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling

Reaction Scheme: 2-Bromo-5-ethoxybenzoic acid + Arylboronic acid → (Pd Catalyst, Base, Solvent) → 2-Aryl-5-ethoxybenzoic acid

Detailed Methodology: [4]1. Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-ethoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a phosphine ligand (e.g., SPhos, 0.04 eq.). 2. Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. 3. Solvent and Base Addition: Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (3.0 eq.) via syringe. 4. Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.). 5. Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC. 6. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylic acid, then extract with ethyl acetate (3x). 7. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Transformations at the Carboxylic Acid: Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, a critical linkage in many pharmaceutical compounds. This is typically achieved using a coupling reagent to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. [5] Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU, HOBt/EDC, or CDI activate the carboxylic acid. [6]They convert the hydroxyl group into a better leaving group, facilitating the amine's attack on the carbonyl carbon.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acidic proton of the carboxylic acid and any acid generated during the activation step, preventing the protonation and deactivation of the amine nucleophile. [6]* Solvent: Anhydrous aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction without interfering.

Sources

Foundational

A Technical Guide to 2-Bromo-5-ethoxybenzoic Acid: Commercial Sourcing, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile but Under-Documented Building Block 2-Bromo-5-ethoxybenzoic acid, with the CAS number 120890-75-7, is a substituted aromatic carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile but Under-Documented Building Block

2-Bromo-5-ethoxybenzoic acid, with the CAS number 120890-75-7, is a substituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom and an ethoxy group on the benzoic acid scaffold, offers multiple reaction sites for the construction of more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions, while the carboxylic acid and ethoxy groups can be modified or influence the molecule's overall physicochemical properties.

It is important to note that while 2-Bromo-5-ethoxybenzoic acid is commercially available, it is significantly less documented in scientific literature compared to its close analog, 2-Bromo-5-methoxybenzoic acid. The methoxy variant is a well-established key intermediate in the synthesis of Urolithin A, a metabolite with noted effects on mitochondrial health[1]. Consequently, this guide will provide a comprehensive overview of the commercial availability and properties of 2-Bromo-5-ethoxybenzoic acid, and will draw expert-informed parallels from the more extensively studied 2-Bromo-5-methoxybenzoic acid for synthetic and application-based discussions, clearly delineating between established data and scientific extrapolation.

Commercial Availability and Specifications

2-Bromo-5-ethoxybenzoic acid is available from a range of chemical suppliers, typically synthesized to order for research and development purposes. When sourcing this compound, researchers should pay close attention to the purity, which is critical for the success of subsequent synthetic steps.

Supplier CAS Number Typical Purity Notes
ChemicalBook120890-75-7≥95%Available from multiple vendors on the platform.[2]
Benchchem120890-75-7Inquire for detailsListed as a catalog product.[3]
A1 Biochem Labs120890-75-795%Available in research quantities.[2]
Alichem120890-75-7Inquire for detailsAvailable in research quantities.[2]

Physicochemical Properties and Safety Data

Below is a summary of the known and predicted physicochemical properties of 2-Bromo-5-ethoxybenzoic acid. A specific Safety Data Sheet (SDS) should always be consulted before handling this chemical.

Property Value Source
Molecular Formula C₉H₉BrO₃-
Molecular Weight 245.07 g/mol -
CAS Number 120890-75-7-
Boiling Point (Predicted) 347.9 ± 27.0 °CChemicalBook[2]
Density (Predicted) 1.544 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 2.75 ± 0.10ChemicalBook[2]

General Safety and Handling Precautions:

Based on the safety data for analogous compounds such as 2-bromo-5-methoxybenzoic acid, 2-Bromo-5-ethoxybenzoic acid should be handled with care in a well-ventilated laboratory, ideally within a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound is expected to be an irritant to the eyes, skin, and respiratory system. In case of contact, affected areas should be flushed with copious amounts of water, and medical attention should be sought.

Synthetic Routes: An Analogous Approach

The directing effects of the carboxylic acid (a meta-director) and the alkoxy group (an ortho-, para-director) on the aromatic ring are crucial. The strong activating and ortho-, para-directing influence of the alkoxy group at position 3, combined with the deactivating, meta-directing nature of the carboxylic acid at position 1, selectively directs the incoming electrophile (bromine) to the C2 position, which is ortho to the alkoxy group and meta to the carboxylic acid.

Below is a detailed, step-by-step protocol for the synthesis of 2-Bromo-5-methoxybenzoic acid, as adapted from patent literature[1]. An analogous procedure for the synthesis of 2-Bromo-5-ethoxybenzoic acid would follow, substituting 3-methoxybenzoic acid with 3-ethoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid

This protocol is based on the bromination of 3-methoxybenzoic acid[1].

Materials:

  • 3-methoxybenzoic acid

  • Halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform)

  • Brominating agent (e.g., N-bromosuccinimide (NBS), dibromohydantoin, or liquid bromine)

  • Bromination initiator (e.g., red phosphorus)

  • Co-catalyst (e.g., potassium bromide)

  • Concentrated sulfuric acid

  • Ice water

  • Recrystallization solvent (e.g., isopropanol)

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 3-methoxybenzoic acid in a halogenated hydrocarbon solvent.

  • Add concentrated sulfuric acid, the bromination initiator (red phosphorus), and the co-catalyst (potassium bromide) to the mixture.

  • Commence stirring and control the temperature of the reaction mixture.

  • Slowly add the brominating agent (e.g., dibromohydantoin) to the reaction mixture, maintaining the temperature between 25-30°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3 hours.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • If a halogenated hydrocarbon solvent was used, separate the organic layer and recover the solvent under reduced pressure.

  • Filter the resulting solid precipitate (the crude product).

  • Recrystallize the crude product from a suitable solvent, such as isopropanol, to yield pure 2-bromo-5-methoxybenzoic acid.

Senior Application Scientist's Note on the Ethoxy Synthesis:

To synthesize 2-Bromo-5-ethoxybenzoic acid, a medicinal chemist would logically substitute 3-methoxybenzoic acid with 3-ethoxybenzoic acid in the protocol above. The reaction mechanism and the directing effects of the functional groups remain the same. However, the slightly larger steric bulk of the ethoxy group compared to the methoxy group is unlikely to significantly impact the regioselectivity of the bromination at the C2 position. The reaction conditions, including temperature and reaction time, would likely require minimal to no optimization, although this should always be confirmed by monitoring the reaction progress (e.g., by TLC or HPLC). The choice of recrystallization solvent might need to be adjusted based on the solubility of the ethoxy product.

Synthesis_Pathway 3-Ethoxybenzoic_Acid 3-Ethoxybenzoic Acid Reagents Brominating Agent (e.g., NBS) Initiator (e.g., Red P) Co-catalyst (e.g., KBr) Conc. H₂SO₄ Solvent (e.g., CHCl₃) 2-Bromo-5-ethoxybenzoic_Acid 2-Bromo-5-ethoxybenzoic Acid Reagents->2-Bromo-5-ethoxybenzoic_Acid

Caption: Proposed synthetic pathway for 2-Bromo-5-ethoxybenzoic acid.

Applications in Drug Discovery and Organic Synthesis

As previously mentioned, the primary documented application of this structural class of molecules is the use of 2-bromo-5-methoxybenzoic acid as a crucial intermediate for the synthesis of Urolithin A[1]. This underscores the utility of 2-bromo-5-alkoxybenzoic acids as valuable starting materials for complex, biologically active molecules.

While specific applications for the ethoxy variant are not as well-defined in the literature, its structural features allow for expert-informed projections of its utility:

  • Scaffold for Novel Therapeutics: The presence of three distinct functional handles (carboxylic acid, bromo group, and ethoxy group) makes 2-Bromo-5-ethoxybenzoic acid an attractive starting point for the synthesis of diverse compound libraries for drug discovery screening. The bromine atom is particularly useful for introducing molecular complexity via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • Modulation of Physicochemical Properties: In medicinal chemistry, the substitution of a methoxy group with an ethoxy group is a common strategy to fine-tune a molecule's properties. The ethoxy group increases the lipophilicity (logP) of a molecule to a greater extent than a methoxy group. This can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its oral bioavailability or altering its metabolic stability. Therefore, a researcher might choose the ethoxy variant over the methoxy one to optimize these pharmacokinetic parameters in a lead compound.

  • Building Block for Agrochemicals and Materials Science: Substituted benzoic acids are also common precursors in the synthesis of agrochemicals and functional materials. The specific electronic and steric properties conferred by the bromo and ethoxy substituents could be leveraged in the design of new herbicides, fungicides, or organic electronic materials.

Logical_Relationships cluster_core Core Compound cluster_features Key Structural Features cluster_applications Potential Applications Core 2-Bromo-5-ethoxybenzoic Acid Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Bromo_Group Bromo Group Core->Bromo_Group Ethoxy_Group Ethoxy Group Core->Ethoxy_Group Derivatization Amide/Ester Formation Carboxylic_Acid->Derivatization Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Bromo_Group->Cross_Coupling ADME_Modulation ADME Modulation (Lipophilicity, Metabolism) Ethoxy_Group->ADME_Modulation Drug_Discovery Drug Discovery Scaffolds ADME_Modulation->Drug_Discovery Cross_Coupling->Drug_Discovery Derivatization->Drug_Discovery

Caption: Functional relationships of 2-Bromo-5-ethoxybenzoic acid in synthesis.

Conclusion

2-Bromo-5-ethoxybenzoic acid is a commercially available, yet under-explored, chemical building block with significant potential in medicinal chemistry and organic synthesis. While its applications are not as extensively documented as its methoxy counterpart, its structural features provide a strong rationale for its use in the development of novel therapeutics and other functional molecules. The synthetic route to this compound can be reliably inferred from established procedures for its analog. For researchers and drug development professionals, 2-Bromo-5-ethoxybenzoic acid represents an opportunity to explore new chemical space and to fine-tune the properties of lead compounds in the pursuit of next-generation medicines.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google P
  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google P
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google P
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 2-Bromo-5-ethoxybenzoic Acid

Executive Summary This guide details the synthetic utility of 2-Bromo-5-ethoxybenzoic acid , a versatile building block characterized by its ortho-bromo-acid motif and meta-alkoxy substitution.[1][2] This specific substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Bromo-5-ethoxybenzoic acid , a versatile building block characterized by its ortho-bromo-acid motif and meta-alkoxy substitution.[1][2] This specific substitution pattern renders it an ideal scaffold for constructing biaryl systems (via Suzuki-Miyaura coupling), functionalized benzamides (via amide coupling), and fused heterocycles (such as isoindolinones).[2]

The ortho relationship between the carboxylic acid and the bromine atom presents both a challenge (steric hindrance) and an opportunity (cyclization). This document provides optimized protocols to navigate these features, ensuring high yield and reproducibility in drug discovery workflows.

Chemical Profile & Strategic Value[2][3]

PropertyData
Compound Name 2-Bromo-5-ethoxybenzoic acid
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water (unless basified)
Key Reactivity C-2 (Br): Pd-catalyzed cross-coupling (Suzuki, Sonogashira)C-1 (COOH): Amide coupling, Esterification, Decarboxylative activationC-5 (OEt): Electron-donating group (EDG), directs electrophilic substitution to C-4/C-6
Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionLandscape Core 2-Bromo-5-ethoxybenzoic acid Suzuki Pathway A: Biaryl Synthesis (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Amide Pathway B: Amide Coupling (Benzamide Formation) Core->Amide HATU, R-NH2 Cyclic Pathway C: Fused Heterocycles (Isoindolinones) Core->Cyclic Pd, CO, Amine or Cu-catalyzed Prod_A Biaryl Acids (SGLT2 analogs, Kinase inhibitors) Suzuki->Prod_A Prod_B Functionalized Benzamides (GPCR ligands) Amide->Prod_B Prod_C Isoindolin-1-ones (Poly-pharmacology scaffolds) Cyclic->Prod_C

Figure 1: Divergent synthetic pathways.[1][2] The scaffold serves as a linchpin for three distinct medicinal chemistry classes.

Module 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-ethoxy-[1,1'-biphenyl]-2-carboxylic acid derivatives.

The Challenge: The "Ortho-Effect"

The carboxylic acid at C-1 creates steric bulk around the C-2 bromine.[1][2] Furthermore, under basic conditions, the formation of the carboxylate anion (COO⁻) can coordinate to Palladium, potentially poisoning the catalyst or altering the active species.

  • Solution: Use a bidentate ligand (dppf) to maintain catalyst stability and a solvent system that solubilizes the carboxylate salt.[2]

Protocol A: Direct Arylation (Unprotected Acid)

Scale: 1.0 mmol (245 mg)[2]

  • Reaction Setup:

    • To a 20 mL microwave vial or round-bottom flask, add:

      • Substrate: 2-Bromo-5-ethoxybenzoic acid (245 mg, 1.0 mmol).

      • Partner: Aryl boronic acid (1.2 - 1.5 mmol).[1][2]

      • Catalyst: Pd(dppf)Cl₂[2]·DCM complex (41 mg, 0.05 mmol, 5 mol%).

      • Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol).[2] Note: Excess base is required to neutralize the acid and activate the boronate.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 10 mL total).[1][2] Degas by sparging with Nitrogen for 10 mins.

  • Execution:

    • Seal the vessel.[2][3]

    • Heat to 90°C for 4–16 hours (monitor by LCMS).

    • Checkpoint: The reaction mixture should turn black/dark brown.[2] If the starting material persists after 4 hours, add an additional 2 mol% catalyst.

  • Workup (Critical Step for Acids):

    • Cool to room temperature.[1][2][4]

    • Filter through Celite to remove Pd black; rinse with EtOAc.[1][2]

    • Acidification: The product is in the aqueous phase as a salt. Carefully add 1N HCl until pH ~3. The biaryl acid should precipitate.[2][3]

    • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization (often possible from EtOH/Water) or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Module 2: Amide Coupling

Objective: Synthesis of 2-bromo-5-ethoxy-N-substituted benzamides.

The Challenge: Electronic Deactivation & Sterics

The ortho-bromo substituent twists the carboxyl group out of planarity, making nucleophilic attack slightly more difficult than in unsubstituted benzoic acid.[1] Standard EDC/HOBt coupling may be sluggish.[1][2]

  • Solution: Use HATU , a highly reactive uronium coupling agent, which generates a reactive active ester in situ.

Protocol B: HATU-Mediated Coupling

Scale: 1.0 mmol (245 mg)[1][2]

  • Activation:

    • Dissolve 2-Bromo-5-ethoxybenzoic acid (245 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (Diisopropylethylamine) (0.52 mL, 3.0 mmol).[2]

    • Add HATU (418 mg, 1.1 mmol).[2]

    • Observation: Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow.[2]

  • Coupling:

    • Add the Amine (R-NH₂, 1.1 mmol).[1][2]

    • Stir at RT for 2–12 hours.

    • Self-Validation: Monitor by TLC (System: 50% EtOAc/Hexanes).[2] The acid spot (baseline) should disappear, and a less polar amide spot should appear.

  • Workup:

    • Dilute reaction with EtOAc (30 mL).[2]

    • Wash Sequence (Crucial to remove HATU byproducts):

      • Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid.[2]

      • Water (2 x 15 mL) – Removes DMF.[2]

      • 0.5M HCl (2 x 15 mL) – Removes unreacted amine (if basic).[2]

      • Brine (1 x 15 mL).

    • Dry over MgSO₄ and concentrate.[1][2][3]

Module 3: Cyclization to Isoindolinones

Objective: Utilizing the ortho-bromo-amide motif to create fused heterocycles.

If Protocol B is performed first, the resulting amide contains an ortho-bromo group.[1][2] This is a "pre-loaded" system for cyclization.[1][2]

Protocol C: Carbonylative Cyclization

Note: This requires a CO source (balloon or CO-releasing molecule).[1]

  • Substrate: 2-Bromo-5-ethoxy-N-benzylbenzamide (Product from Module 2).

  • Reagents: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2 equiv).[2]

  • Conditions: Toluene, 100°C, CO atmosphere (1 atm balloon).

  • Mechanism: Pd inserts into C-Br, CO inserts to form acyl-Pd, followed by intramolecular nucleophilic attack by the amide nitrogen (N-H).[1][2]

  • Result: Formation of an Isoindoline-1,3-dione (Phthalimide derivative) or Isoindolin-1-one depending on specific conditions and amine partner.[1][2]

Analytical & Troubleshooting Guide

Data Summary Table
ParameterSuzuki Coupling (Module 1)Amide Coupling (Module 2)
Preferred Solvent Dioxane/Water (4:[1][2]1)DMF or DMAc
Key Catalyst/Reagent Pd(dppf)Cl₂HATU
Temperature 80–100°C20–25°C
Limiting Factor Protodeboronation of boronic acidSteric hindrance of ortho-Br
Typical Yield 75–90%85–95%
Troubleshooting
  • Problem: Low yield in Suzuki coupling.

    • Diagnosis: The carboxylic acid is inhibiting the catalyst.

    • Fix: Methylate the acid first (TMS-diazomethane or MeOH/H₂SO₄) to form the methyl ester.[1][2] Perform Suzuki on the ester, then hydrolyze (LiOH) back to the acid if needed. Esters couple much more efficiently than free acids.[1][2]

  • Problem: Amide coupling stalls.

    • Diagnosis: Amine is too weak or steric bulk is too high.[1][2]

    • Fix: Convert the acid to the Acid Chloride using Thionyl Chloride (SOCl₂) (Reflux, 2h), remove excess SOCl₂, then react with the amine in DCM/Pyridine. This overcomes almost all steric barriers.[1][2]

Diagram: Workflow Logic

Workflow Start Start: 2-Bromo-5-ethoxybenzoic acid Decision Target Structure? Start->Decision PathA Biaryl Acid Decision->PathA PathB Benzamide Decision->PathB StepA1 Protect Acid (Optional) (MeOH/H2SO4) PathA->StepA1 If stalled StepA2 Suzuki Coupling (Pd(dppf)Cl2, Base) PathA->StepA2 Direct StepB1 Activation (HATU/DIPEA) PathB->StepB1 StepA1->StepA2 StepB2 Amide Bond Formation StepB1->StepB2

Figure 2: Decision logic for synthetic planning.

References

  • Suzuki-Miyaura Coupling on Ortho-Substituted Benzoic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]

    • Note: Validates the use of Pd(dppf)Cl₂ for sterically demanding aryl bromides.
  • Amide Coupling Protocols (HATU)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1][2] Link[2]

    • Note: Comprehensive review establishing HATU as the gold standard for hindered acids.
  • Synthesis of 2-Bromo-5-alkoxybenzoic acid derivatives (Analogous Chemistry)

    • ResearchGate. (2014).[2] Conditions for efficient Suzuki coupling. Link

    • Note: Discusses the specific electronic effects of electron-withdrawing groups (COOH) and donating groups (OR)
  • Isoindolinone Formation

    • Cao, H., et al. (2014). Palladium-Catalyzed Carbonylation of Aryl Halides. Synthesis, 46(17), 2283-2286.[1][2] Link[2]

Sources

Application

Application Notes & Protocols: 2-Bromo-5-ethoxybenzoic Acid as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of 2-Bromo-5-ethoxybenzoic acid as a strategic starting material for the synthesis of diverse heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Bromo-5-ethoxybenzoic acid as a strategic starting material for the synthesis of diverse heterocyclic frameworks. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and practical applications in medicinal chemistry.

Introduction: The Strategic Value of 2-Bromo-5-ethoxybenzoic Acid

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present complex three-dimensional pharmacophores, engage in specific hydrogen bonding interactions, and modulate physicochemical properties such as solubility and metabolic stability.[2][3] The efficient and strategic synthesis of novel heterocyclic scaffolds is therefore a cornerstone of drug discovery.

2-Bromo-5-ethoxybenzoic acid emerges as a particularly valuable building block due to its trifecta of functional handles, each offering a distinct avenue for chemical manipulation:

  • The Bromine Atom: Positioned at the 2-position, it is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, serving as a primary attachment point for constructing carbon-carbon and carbon-heteroatom bonds.[4]

  • The Carboxylic Acid: This versatile group can be readily converted into esters, amides, or nitriles, or it can participate directly in cyclization reactions to form lactones or lactams.[5] It also activates the aromatic ring and can direct ortho-metalation.

  • The Ethoxy Group: Located at the 5-position, this electron-donating group modulates the electronic properties of the aromatic ring, influencing reactivity in coupling reactions and potentially impacting the biological activity of the final molecule.[4]

This guide details robust protocols for leveraging these features to construct medicinally relevant heterocyclic cores, including benzofurans and N-aryl anthranilic acid derivatives, which are precursors to quinolones and acridones.

Chapter 1: Palladium-Catalyzed Pathways to Fused Heterocycles

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-X bond formation, and 2-bromo-5-ethoxybenzoic acid is an ideal substrate.[6][7][8] We will focus on the Sonogashira coupling as a gateway to alkynylated intermediates, which are primed for subsequent intramolecular cyclization.

Application Note: The Sonogashira Coupling for Benzofuran Synthesis

The Sonogashira reaction, a coupling between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming sp²-sp carbon-carbon bonds.[9][10] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11]

Mechanistic Insights & Rationale: The catalytic cycle (visualized below) involves the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. A transmetalation step, where the acetylide group is transferred from copper to the palladium center, is followed by reductive elimination, which releases the final product and regenerates the Pd(0) catalyst. The choice of a mild base (e.g., an amine like triethylamine or diisopropylamine) is crucial; it serves to deprotonate the alkyne and neutralize the HBr generated during the reaction.

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// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)-Br(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; alkyne [label="R-C≡C-H", shape=ellipse, fillcolor="#FFFFFF"]; cu_acetylide [label="R-C≡C-Cu(I)", shape=ellipse, fillcolor="#FFFFFF"]; pd_alkynyl [label="Ar-Pd(II)-C≡C-R(L)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-C≡C-R", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; arbr [label="2-Bromo-5-ethoxy-\nbenzoic acid (Ar-Br)", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base (e.g., Et₃N)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; cui [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges pd0 -> pd_intermediate [label="Oxidative\nAddition"]; arbr -> pd_intermediate; pd_intermediate -> pd_alkynyl [label="Transmetalation"]; cu_acetylide -> pd_intermediate; pd_alkynyl -> pd0 [label="Reductive\nElimination"]; pd_alkynyl -> product; alkyne -> cu_acetylide; base -> cu_acetylide; cui -> cu_acetylide;

// Invisible nodes for layout {rank=same; alkyne; base; cui;} {rank=same; pd0; arbr;} {rank=same; pd_intermediate; cu_acetylacetylide;} {rank=same; pd_alkynyl; product;} }

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The resulting 2-alkynylbenzoic acid is a perfect precursor for intramolecular cyclization. Under acidic or metal-catalyzed conditions, the carboxylic acid (or its ester derivative) can attack the alkyne, leading to a 5-exo-dig cyclization to furnish the highly desirable benzofuran scaffold.[12][13]

Protocol: Two-Step Synthesis of 6-Ethoxy-2-phenylbenzofuran

This protocol first describes a Sonogashira coupling of 2-bromo-5-ethoxybenzoic acid with phenylacetylene, followed by an acid-catalyzed intramolecular cyclization to yield the target benzofuran.

Materials & Reagents

  • 2-Bromo-5-ethoxybenzoic acid

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Polyphosphoric acid (PPA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Step 1: Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-5-ethoxybenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Solvent & Reagents: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Add anhydrous toluene and anhydrous triethylamine (3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of celite to remove catalyst residues. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 5-ethoxy-2-(phenylethynyl)benzoic acid is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Place the crude product from Step 1 into a round-bottom flask. Add polyphosphoric acid (PPA) (approx. 10 times the weight of the crude material).

  • Cyclization: Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The reaction becomes a thick, stirrable paste.

  • Quenching: Cool the reaction to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture three times with EtOAc. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, followed by water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield 6-ethoxy-2-phenylbenzofuran.

ParameterConditionRationale / Note
Catalyst System Pd(OAc)₂ / PPh₃ / CuIA standard, robust system for Sonogashira couplings.[11]
Base TriethylamineActs as both the base and a solvent; effectively scavenges HBr.
Solvent TolueneA common non-polar solvent suitable for the reaction temperature.
Temperature 80 °CProvides sufficient thermal energy without degrading the catalyst.
Cyclization Agent Polyphosphoric AcidA strong acid and dehydrating agent that promotes the cyclization.[14]

Chapter 2: Copper-Catalyzed C-N Bond Formation (Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[15] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern methods employ catalytic copper with specific ligands, allowing the reaction to proceed under much milder conditions.[16][17]

Application Note: Synthesis of N-Aryl Anthranilic Acid Derivatives

The copper-catalyzed N-arylation of an amine with an aryl halide, often called the Goldberg reaction, is a key transformation.[15] Using 2-bromo-5-ethoxybenzoic acid, this reaction provides access to N-aryl anthranilic acid derivatives. These structures are vital precursors for various nitrogen-containing heterocycles, including quinolones, acridones, and benzodiazepines, many of which possess significant pharmacological activity.

Expertise & Causality: The success of modern Ullmann reactions hinges on the choice of ligand. Bidentate ligands, such as 1,10-phenanthroline or various diamines, are believed to stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step. The base (e.g., K₂CO₃ or Cs₂CO₃) is critical for deprotonating the amine nucleophile. The choice of a high-boiling polar aprotic solvent like DMF or NMP is typical, as it helps dissolve the reagents and provides the necessary thermal energy.

dot digraph "Ullmann_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="2-Bromo-5-ethoxybenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine [label="Aryl/Alkyl Amine\n(R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; conditions [label="Cu(I) Catalyst\nLigand (e.g., Phenanthroline)\nBase (e.g., K₂CO₃)\nSolvent (e.g., DMF)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="N-Aryl Anthranilic Acid\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclization [label="Cyclization\n(e.g., Thermal, Acid-cat.)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quinolone [label="Quinolone Core", shape=invhouse, fillcolor="#FFFFFF"]; acridone [label="Acridone Core", shape=invhouse, fillcolor="#FFFFFF"];

// Edges start -> intermediate; amine -> intermediate; conditions -> intermediate [label="Ullmann C-N Coupling"]; intermediate -> cyclization; cyclization -> quinolone; cyclization -> acridone; }

Caption: General workflow for heterocycle synthesis via Ullmann coupling.

Protocol: Synthesis of 5-Ethoxy-2-(phenylamino)benzoic Acid

Materials & Reagents

  • 2-Bromo-5-ethoxybenzoic acid

  • Aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure

  • Inert Atmosphere: To a flame-dried Schlenk tube, add 2-bromo-5-ethoxybenzoic acid (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous DMF, followed by aniline (1.5 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 110-130 °C for 24 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH ~2-3 with concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: If necessary, the crude solid can be further purified. Dissolve the solid in EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can yield the pure product.

Conclusion and Future Outlook

2-Bromo-5-ethoxybenzoic acid is a robust and highly adaptable building block for constructing a wide array of heterocyclic systems. The protocols detailed herein for palladium-catalyzed Sonogashira couplings and copper-catalyzed Ullmann condensations represent reliable and scalable methods for accessing benzofuran and N-aryl anthranilic acid scaffolds. These intermediates open the door to vast chemical libraries relevant to drug discovery, materials science, and agrochemicals. Future work can expand upon these foundations by exploring other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), leveraging the carboxylic acid for diverse cyclization cascades, and ultimately integrating these strategies into diversity-oriented synthesis programs.

References

  • Title: Synthetic method of 2-bromo-5-methoxybenzoic acid Source: Google Patents URL
  • Title: Synthesis method of 5-bromo-2-chloro benzoic acid Source: Google Patents URL
  • Title: Synthesis of benzofurans Source: Google Patents URL
  • Title: Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis of 5-Bromo-2-Chloro-Benzoic Acid Source: Scribd URL: [Link]

  • Title: 2-Bromo-5-(5-ethoxy-3-pyridinyl)benzoic acid Source: PubChem URL: [Link]

  • Title: Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Source: ACS Publications URL: [Link]

  • Title: METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS Source: WIPO Patentscope URL: [Link]

  • Title: Heterocycles in Medicinal Chemistry Source: PubMed Central - NIH URL: [Link]

  • Title: Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods Source: CNR-IRIS URL: [Link]

  • Title: Process for the production of benzofurans Source: Google Patents URL
  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Heterocycles in Medicinal Chemistry II Source: MDPI URL: [Link]

  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ArODES URL: [Link]

  • Title: Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3 Source: ResearchGate URL: [Link]

  • Title: Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) Source: ResearchGate URL: [Link]

  • Title: The Use of Heterocycles as Important Structures in Medicinal Chemistry Source: The Aquila Digital Community URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PubMed Central URL: [Link]

  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

  • Title: 260 quinolones for applications in medicinal chemistry: synthesis and structure Source: ResearchGate URL: [Link]

  • Title: Concise synthesis of heterocycle-fused naphthoquinones by employing sonogashira coupling and tandem addition-elimination/intramolecular cyclization Source: PubMed URL: [Link]

  • Title: MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS Source: IIP Series URL: [Link]

  • Title: Synthesis of Oligomers via Sonogashira cross coupling followed by... Source: ResearchGate URL: [Link]

  • Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PubMed Central - NIH URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: ResearchGate URL: [Link]

  • Title: oa “Palladium Assisted Synthesis of Heterocycles” Source: Johnson Matthey Technology Review URL: [Link]

  • Title: Palladium in heterocyclic chemistry : a guide for the synthetic chemist Source: Google Books URL

Sources

Method

Application Note: 2-Bromo-5-ethoxybenzoic Acid – Synthesis & Functionalization Mechanics

[1] Executive Summary & Strategic Value 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) is a high-value scaffold in medicinal chemistry, serving as a critical building block for SGLT2 inhibitors (gliflozin analogs) and k...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) is a high-value scaffold in medicinal chemistry, serving as a critical building block for SGLT2 inhibitors (gliflozin analogs) and kinase inhibitors targeting B-cell malignancies. Its structural utility lies in its orthogonal reactivity:

  • Aryl Bromide (C-2): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Carboxylic Acid (C-1): A versatile anchor for amide coupling or esterification.

  • Ethoxy Group (C-5): An electron-donating group (EDG) that modulates lipophilicity and metabolic stability.

This guide provides validated protocols for the regioselective synthesis of this core and its subsequent functionalization , addressing common pitfalls such as decarboxylation and homocoupling.

Mechanistic Analysis: Electronic & Steric Landscape

The synthesis and reactivity of this molecule are governed by a "push-pull" electronic system on the benzene ring.

  • The Challenge: Brominating 3-ethoxybenzoic acid requires precise regiocontrol. The carboxyl group (EWG) directs meta, while the ethoxy group (EDG) directs ortho/para.

  • The Solution: The C-2 position is ortho to the acid and para to the ethoxy group. While sterically crowded, it is electronically the most activated site for electrophilic aromatic substitution (EAS) due to the strong resonance donation of the ethoxy oxygen.

Visualization: Reactivity Logic

The following diagram illustrates the electronic vectors directing the synthesis and subsequent coupling reactions.

G Substrate 3-Ethoxybenzoic Acid Bromination Electrophilic Bromination (Br2/AcOH) Substrate->Bromination Regioselective Attack (Para to OEt) Note1 Ethoxy group directs Para Overpowers Meta-directing COOH Substrate->Note1 Product 2-Bromo-5-ethoxybenzoic Acid Bromination->Product Yield: ~80-90% Suzuki Suzuki Coupling (Pd-Catalyzed) Product->Suzuki C-2 Functionalization (Aryl Bromide) Amide Amide Coupling (HATU/Amine) Product->Amide C-1 Functionalization (Carboxylic Acid)

Figure 1: Synthetic pathway and orthogonal reactivity handles of the 2-Bromo-5-ethoxybenzoic acid core.

Module A: Regioselective Synthesis Protocol

Objective: Synthesize 2-bromo-5-ethoxybenzoic acid from 3-ethoxybenzoic acid with >95% regioselectivity. Reference: Adapted from Zeria Pharmaceutical Patents (US10364206B2) [1].

Materials
  • Substrate: 3-Ethoxybenzoic acid (1.0 equiv)

  • Reagent: Bromine (Br2) (1.05 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or 35% HCl (aq)

  • Quench: Sodium Bisulfite (aq)

Step-by-Step Methodology
  • Dissolution: In a reactor equipped with a reflux condenser and dropping funnel, dissolve 3-ethoxybenzoic acid in Glacial Acetic Acid (4 vol).

    • Note: Acetic acid promotes the polarization of Br-Br without requiring strong Lewis acids like FeBr3, which can cause over-bromination.

  • Bromination: Heat the solution to 40°C. Add Bromine dropwise over 60 minutes.

    • Critical: Maintain temperature <50°C to prevent bromination at the C-4 or C-6 positions.

  • Digestion: Stir the mixture at 45°C for 4 hours. Monitor by HPLC. The target peak (C-2 substituted) should be the dominant product.

  • Quench & Precipitation: Cool to 10°C. Slowly add water (4 vol) to precipitate the product.

    • Safety: If excess bromine remains, add 10% aqueous sodium bisulfite until the orange color dissipates.

  • Filtration: Filter the white/off-white solid. Wash with cold water (2x) to remove residual acid.

  • Drying: Dry under vacuum at 50°C.

    • Expected Yield: 80-90%.

    • Purity: >98% (HPLC).

Module B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-2 position with an aryl boronic acid to create a biaryl scaffold (e.g., for SGLT2 inhibitor synthesis). Challenge: The ortho-carboxylic acid creates steric hindrance and potential catalyst poisoning.

Optimized Conditions Table
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCMBidentate ligand resists displacement; robust for sterically hindered aryl bromides.
Base K₂CO₃ (3.0 equiv)Strong enough to activate boronic acid; compatible with free carboxylic acids (forms carboxylate in situ).
Solvent 1,4-Dioxane / Water (4:1)Water is essential for the transmetallation step.
Temperature 80–90°CRequired to overcome the steric barrier at the C-2 position.
Protocol
  • Charge: To a reaction vial, add 2-bromo-5-ethoxybenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Monitoring: TLC (MeOH/DCM) or LC-MS. Look for the disappearance of the starting bromide (M+H not typically visible, look for negative mode M-H).

  • Workup: Acidify with 1N HCl to pH 3 (to protonate the product), extract with EtOAc, and purify via flash chromatography.

Module C: Amide Coupling (Derivatization)

Objective: Link an amine to the C-1 carboxyl group. Reagent Choice: HATU is preferred over EDC/HOBt for this substrate due to the steric bulk of the ortho-bromo group.

Protocol
  • Activation: Dissolve 2-bromo-5-ethoxybenzoic acid (1.0 equiv) in DMF (dry). Add DIPEA (3.0 equiv).

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 15 mins at RT to form the activated ester.

    • Observation: Solution typically turns yellow.

  • Amine Addition: Add the target Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Dilute with water. If the product precipitates, filter it.[1][2] If not, extract with EtOAc/LiCl (aq) to remove DMF.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Suzuki Coupling:

    • Cause: Protodebromination (loss of Br replaced by H).

    • Fix: Use anhydrous solvents initially, ensure strict inert atmosphere, or switch to a precatalyst like XPhos Pd G2.

  • Incomplete Amide Coupling:

    • Cause: Steric hindrance from the ortho-bromo group.

    • Fix: Heat the HATU activation step to 40°C or switch to acid chloride generation (SOCl₂, cat. DMF) followed by amine addition.

Safety Data (GHS)
  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use a fume hood, especially during the bromination step (bromine vapor is highly toxic and corrosive).

References

  • Zeria Pharmaceutical Co., Ltd. (2019). Method for producing 2-halogenated benzoic acids. US Patent US10364206B2. Link

  • BenchChem. (2025).[3] Synthesis of Remogliflozin Etabonate: Application Notes. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Protocols. Link

  • PubChem. (2025).[4] 2-Bromo-5-methoxybenzoic acid (Analogous Compound Data). Link

Sources

Application

Application Note: Asymmetric Synthesis Involving 2-Bromo-5-ethoxybenzoic Acid

This Application Note is designed for Senior Scientists and Process Chemists in drug discovery. It details the strategic application of 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) as a privileged scaffold for constru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Senior Scientists and Process Chemists in drug discovery. It details the strategic application of 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) as a privileged scaffold for constructing complex chiral architectures—specifically Axially Chiral Biaryls and C-Aryl Glycosides .

Executive Summary & Strategic Rationale

2-Bromo-5-ethoxybenzoic acid is a versatile building block that bridges the gap between simple aromatic substitution and complex stereochemical construction. Its utility in asymmetric synthesis stems from two structural features:

  • The Ortho-Bromo Substituent: Provides the necessary steric bulk and reactive handle for Atroposelective Suzuki-Miyaura Coupling , enabling the synthesis of axially chiral biaryls (a key motif in kinase inhibitors like Sotorasib analogs).

  • The 5-Ethoxy Group: Acts as an electron-donating group (EDG) that modulates the Lewis basicity of the system, crucial for stabilizing intermediates in C-Glycosylation (SGLT2 inhibitor synthesis).

This guide provides two distinct, high-value protocols transforming this achiral starting material into enantiomerically enriched drug scaffolds.

Chemical Profile

PropertySpecificationStrategic Implication
CAS Number 120890-75-7Unique identifier for procurement.[1]
Molecular Weight 245.07 g/mol Optimal fragment size for Fragment-Based Drug Discovery (FBDD).
Electronic Character Electron-Rich (5-OEt)Facilitates oxidative addition in Pd-catalysis; stabilizes oxocarbenium intermediates.
Steric Character Ortho-Blocked (2-Br)Essential for inducing restricted rotation (atropisomerism).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 2-Bromo-5-ethoxybenzoic acid (Achiral Scaffold) Path1 Path A: Atroposelective Suzuki-Miyaura Coupling Start->Path1 Path2 Path B: Diastereoselective C-Glycosylation Start->Path2 Inter1 Pd(0) / Chiral Phosphine (e.g., S-KenPhos) Path1->Inter1 Inter2 1. Halogen-Metal Exchange 2. Gluconolactone Addition Path2->Inter2 Product1 Axially Chiral Biaryl (Kinase Inhibitor Motif) Inter1->Product1 Dynamic Kinetic Resolution Product2 β-C-Aryl Glucoside (SGLT2 Inhibitor Analog) Inter2->Product2 Stereocontrolled Reduction

Figure 1: Divergent asymmetric synthesis pathways for 2-Bromo-5-ethoxybenzoic acid.

Protocol A: Atroposelective Suzuki-Miyaura Coupling

Target: Synthesis of Axially Chiral Biaryl Amides/Esters. Mechanism: Palladium-catalyzed cross-coupling where a chiral ligand induces restricted rotation around the newly formed C-C bond.

Mechanistic Insight

The 2-bromo substituent creates a high rotational energy barrier (


). By using a bulky chiral phosphine ligand (e.g., (S)-KenPhos  or (S)-BINAP ), the catalyst preferentially forms one atropisomer during the reductive elimination step. The 5-ethoxy group increases electron density, accelerating the oxidative addition step.
Detailed Protocol

Reagents:

  • Substrate: 2-Bromo-5-ethoxybenzoic acid (1.0 equiv) - Note: Often converted to an amide or ester first to increase steric bulk.

  • Boronic Acid: 2-Methoxy-1-naphthaleneboronic acid (1.5 equiv) - The coupling partner must also be hindered.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (S)-KenPhos or (S)-BINAP (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Pre-activation: In a glovebox, mix Pd(OAc)₂ and the chiral ligand in Toluene. Stir at RT for 30 mins to form the active chiral Pd(0) species.

  • Substrate Loading: Add the 2-Bromo-5-ethoxybenzoic acid derivative and the boronic acid to the reaction vessel.

  • Base Addition: Add finely ground K₃PO₄ and water. The biphasic system is crucial for solubilizing the inorganic base while keeping the catalyst in the organic phase.

  • Reaction: Seal the vessel and heat to 60°C for 24 hours. Critical: Do not overheat (>80°C), as thermal energy may overcome the rotational barrier, leading to racemization.

  • Work-up: Cool to RT. Filter through Celite. Concentrate and purify via chiral HPLC or flash chromatography.

Validation Criteria:

  • Yield: >80%

  • Enantiomeric Excess (ee): >90% (Determined by Chiral HPLC using OD-H column).

Protocol B: Diastereoselective C-Glycosylation (SGLT2 Analog Synthesis)

Target: Synthesis of β-C-Aryl Glucosides (Analogs of Dapagliflozin/Ertugliflozin). Mechanism: Halogen-metal exchange followed by nucleophilic addition to a gluconolactone. The chirality of the sugar directs the stereochemistry of the new C-C bond (Diastereoselective).

Mechanistic Insight

SGLT2 inhibitors require a specific β-anomeric configuration. The 2-bromo-5-ethoxybenzoic acid scaffold is first protected (or reduced to the benzyl alcohol/ether) to prevent quenching the organolithium intermediate. The "5-ethoxy" group is critical here; it mimics the ethoxy-benzyl tail found in Dapagliflozin, optimizing potency.

Detailed Protocol

Reagents:

  • Substrate: 2-Bromo-5-ethoxybenzoic acid (protected as oxazoline or benzyl ether).

  • Reagent A: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard).

  • Reagent B: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-gluconolactone.

  • Reducing Agent: Triethylsilane (Et₃SiH) / BF₃·OEt₂.

Step-by-Step Procedure:

  • Halogen-Metal Exchange: Dissolve the protected substrate in dry THF/Toluene (1:2) under Argon. Cool to -78°C . Add n-BuLi dropwise. Stir for 30 min. The Br-Li exchange is rapid.

  • Nucleophilic Addition: Cannulate the pre-cooled solution of TMS-gluconolactone into the lithiated aryl species at -78°C. Stir for 1 hour.

    • Note: The lithium species attacks the lactone carbonyl. The 5-ethoxy group stabilizes the aryl ring but does not interfere sterically at this distance.

  • Quenching: Quench with methanolic HCl. This yields the lactol intermediate (mixture of anomers).

  • Stereoselective Reduction: Dissolve the crude lactol in DCM/MeCN (1:1). Cool to -10°C. Add Et₃SiH (3 equiv) followed by BF₃·OEt₂ (2 equiv).

    • Mechanism:[2][3] The oxocarbenium ion is formed, and the hydride attacks from the alpha face (axial), driven by the anomeric effect and steric shielding, yielding the desired β-C-aryl glucoside .

  • Deprotection: Remove silyl groups if they survived, or global deprotection using NaOH/MeOH.

Validation Criteria:

  • Diastereomeric Ratio (dr): >20:1 (β:α).

  • Yield: >60% over 2 steps.

Critical Process Parameters (CPPs)

ParameterProtocol A (Atroposelective)Protocol B (Glycosylation)
Temperature Strict Control (<60°C) to prevent racemization of the biaryl axis.Cryogenic (-78°C) required for stable lithiation.
Water Content Tolerant (Suzuki is biphasic).Strictly Anhydrous (<50 ppm) for lithiation.
Ligand/Auxiliary Chiral Phosphine determines stereoselectivity.Sugar Template (Gluconolactone) determines stereoselectivity.
Impurity Profile Watch for protodebromination (reduction of Br without coupling).Watch for competing alkylation if n-BuLi is in excess.

References

  • Atroposelective Suzuki-Miyaura Coupling

    • Mechanistic Foundation: Korenaga, T. "Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight."[4] ResearchGate, 2024.[4]

    • Ligand Design: "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols."[5] PMC - NIH, 2022.

    • General Methodology: "Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles."[6] Semantic Scholar.

  • C-Aryl Glycoside Synthesis (SGLT2 Context)

    • Process Chemistry: "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid... SGLT2 Inhibitors." ResearchGate, 2022.

    • Diastereoselective Methods: "Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C-O Bond Homolysis." PubMed, 2021.

    • Ertugliflozin Synthesis: "Processes for the preparation of ertugliflozin."[2][3][7] Google Patents, WO2016088081A1.

  • Compound Data

    • 2-Bromo-5-ethoxybenzoic acid:[1][8][9][10] "CAS 120890-75-7 Product Details." GuideChem.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in "2-Bromo-5-ethoxybenzoic acid" synthesis

Technical Support Center: Optimization of 2-Bromo-5-ethoxybenzoic Acid Synthesis Executive Summary Target Molecule: 2-Bromo-5-ethoxybenzoic acid Primary Application: Building block for SGLT2 inhibitors and glucokinase ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Bromo-5-ethoxybenzoic Acid Synthesis

Executive Summary

Target Molecule: 2-Bromo-5-ethoxybenzoic acid Primary Application: Building block for SGLT2 inhibitors and glucokinase activators. Critical Challenge: Regioselectivity during bromination. The synthesis hinges on directing the bromine atom to the position para to the ethoxy group (C6 of the starting material) while suppressing attack at the ortho positions (C2 and C4).

This guide provides a tiered troubleshooting approach, moving from industrial process optimization (Route A) to a high-purity alternative pathway (Route B).

Part 1: Strategic Route Selection

Before troubleshooting, verify you are using the correct pathway for your purity requirements.

FeatureRoute A: Direct Bromination (Industrial)Route B: The Aldehyde Pathway (High Purity)
Starting Material 3-Ethoxybenzoic acid3-Hydroxybenzaldehyde
Key Step Electrophilic Aromatic Substitution (EAS)Bromination

Alkylation

Pinnick Oxidation
Primary Risk Formation of 4-bromo and 2,4-dibromo byproducts.More steps; potential for over-oxidation in final step.
Yield Potential 85-92% (with optimized catalysis)70-80% (overall), but >99% purity.
Recommendation Use for scale-up (>100g).Use for medicinal chemistry (<50g) or if isomers are inseparable.

Part 2: Route A – Optimization of Direct Bromination

Protocol: Bromination of 3-ethoxybenzoic acid. Mechanism: The ethoxy group (-OEt) at C3 is a strong ortho/para director. The carboxyl group (-COOH) at C1 is a meta director.

  • Target Position (C6): Para to -OEt and ortho to -COOH. This position is electronically favored and leads to the desired 2-bromo-5-ethoxybenzoic acid (after re-numbering).

  • Impurity Position (C4): Ortho to -OEt and para to -COOH. This is the main competitive impurity.

  • Impurity Position (C2): Ortho to both.[1] Sterically hindered; usually minor.

Troubleshooting Guide

Issue 1: Low Yield (<60%) or "Sticky" Product

  • Diagnosis: Likely formation of the 2,4,6-tribromo or 4,6-dibromo species due to lack of temperature control.

  • Solution:

    • Temperature: Maintain reaction at 0°C to 5°C during addition. Do not allow exotherm above 10°C.

    • Stoichiometry: Limit

      
       to 1.05 equivalents . Excess bromine rapidly attacks the C4 position.
      
    • Solvent Switch: If using acetic acid (

      
      ), switch to Dichloromethane (DCM)  or Chloroform . Halogenated solvents often improve regioselectivity for this specific substrate compared to polar protic solvents [1].
      

Issue 2: High Levels of 4-Bromo Isomer (Regioselectivity)

  • Diagnosis: Electronic direction is not sufficiently biased toward the para position.

  • Solution: Implement a Catalytic System.

    • Protocol: Add Red Phosphorus (0.08 eq) and catalytic Sulfuric Acid to the reaction mixture before adding bromine.

    • Mechanism: This generates active brominating species in situ and increases the rate of the desired substitution, kinetically favoring the C6 (target) position over the C4 position [2].

Issue 3: Product Coloration (Red/Brown)

  • Diagnosis: Trapped free bromine or oxidized phenolic impurities.

  • Solution:

    • Quench: Pour reaction mixture into ice water containing Sodium Bisulfite (

      
      )  or Sodium Thiosulfate. Stir until the orange color completely disappears.
      
    • Recrystallization: Recrystallize from Isopropanol (IPA) or an Ethanol/Water (3:1) mixture.

Part 3: Route B – The Aldehyde Pathway (High Purity)

If Route A yields inseparable isomers, switch to this robust 3-step sequence.

Workflow:

  • Bromination: 3-Hydroxybenzaldehyde

    
     2-Bromo-5-hydroxybenzaldehyde.[2]
    
  • Alkylation:

    
    -Ethylation using Ethyl Iodide.
    
  • Oxidation: Pinnick Oxidation to the final acid.

Step-by-Step Optimization

Step 1: Bromination of 3-Hydroxybenzaldehyde

  • Challenge: Getting the Br to the 2-position (ortho to OH, meta to CHO).

  • Protocol: Use

    
     in Acetic Acid  at ambient temperature.
    
  • Critical Check: The major product is usually the 2-bromo isomer due to the strong ortho directing power of the -OH group. If you see the 6-bromo isomer, lower the temperature to 0°C.

  • Note: 2-Bromo-5-hydroxybenzaldehyde is also commercially available; buying this starting material bypasses the most difficult regioselectivity issue.

Step 2: Pinnick Oxidation (The Yield Killer) Users often report low yields in the final oxidation step. This is usually due to the formation of Hypochlorous acid (


) byproducts consuming the starting material.[3][4]
  • Standard Protocol: Aldehyde +

    
     + 
    
    
    
    in
    
    
    -BuOH/Water.
  • The Fix (Scavenger): You MUST add a scavenger for

    
    .
    
    • Reagent: 2-Methyl-2-butene (10-15 equivalents) or Sulfamic Acid .

    • Why? Without a scavenger,

      
       reacts with the electron-rich aromatic ring (chlorination) or over-oxidizes the ether linkage [3].
      
    • pH Control: Ensure the buffer maintains pH ~3.5. If pH drops too low,

      
       gas (toxic/explosive) forms. If pH is too high (>5), reaction stalls.
      

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix and chemical logic for selecting the synthesis route.

SynthesisRoutes Start Target: 2-Bromo-5-ethoxybenzoic acid RouteA Route A: Direct Bromination (Starting Material: 3-Ethoxybenzoic acid) Start->RouteA Scale > 100g Cost Sensitive RouteB Route B: Aldehyde Pathway (Starting Material: 3-Hydroxybenzaldehyde) Start->RouteB Scale < 50g High Purity Required Bromination Reaction: Br2 / AcOH or DCM Catalyst: Red P / H2SO4 RouteA->Bromination Isomers Mixture Formed: 1. Target (C6-Br) - Major 2. Impurity (C4-Br) - Minor Bromination->Isomers Purification Recrystallization (IPA) Isomers->Purification Separation Purification->Start Yield: ~85% Step1 Step 1: Bromination (Forms 2-Bromo-5-hydroxybenzaldehyde) RouteB->Step1 Step2 Step 2: O-Alkylation (Et-I, K2CO3, DMF) Step1->Step2 Step3 Step 3: Pinnick Oxidation (NaClO2, Scavenger) Step2->Step3 Step3->Start Yield: ~75% (Overall)

Caption: Decision tree comparing the Industrial Direct Route (A) vs. the High-Fidelity Aldehyde Route (B).

Part 5: Frequently Asked Questions (FAQ)

Q: I am seeing a "doublet of doublets" in the aromatic region of my NMR that shouldn't be there. What is it? A: This is likely the 4-bromo-3-ethoxybenzoic acid impurity.

  • Target (2-bromo-5-ethoxy): Protons are para to each other (H3 and H4) and meta (H6). You should see a doublet (J~8.8Hz) for H3/H4 coupling and a meta-coupled singlet/doublet for H6.

  • Impurity (4-bromo-3-ethoxy): The protons at H2 and H6 are meta to each other, and H5 is ortho to H6. The coupling constants will reveal the substitution pattern. If this impurity >5%, recrystallize from Isopropanol.[5]

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and for lab-scale (<10g), it is often preferred.

  • Protocol: Use NBS (1.05 eq) in Acetonitrile or DMF at room temperature.

  • Benefit: NBS provides a low, steady concentration of active bromine, which often improves regioselectivity toward the para position (C6) and reduces over-bromination [4].

Q: My Pinnick oxidation turned black. Why? A: You likely omitted the scavenger (2-methyl-2-butene). The byproduct


 is a powerful oxidant that can polymerize electron-rich aromatic rings. Repeat the reaction with 10 equivalents of scavenger added before the chlorite.

References

  • Patent CN112250562A. Synthetic method of 2-bromo-5-methoxybenzoic acid.[6] (Describes the catalytic system using Red Phosphorus/KBr for high yield). Link

  • Patent CN115974678A. Synthesis process of 2-bromo-5-methoxybenzoic acid.[5][6][7] (Optimization of bromination conditions). Link

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation).[3][4][8][9] Acta Chemica Scandinavica, 27, 888.[8] (Foundational text on the oxidation mechanism and scavengers). Link

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-DMF: A mild, selective nuclear brominating agent. Journal of Organic Chemistry.[8] (Evidence for NBS selectivity). Link

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-ethoxybenzoic Acid

[1] Case ID: SC-2Br-5OEt-BA Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Substrate Profile User Query: "How do I optimize the Suzuki-Miyaura coupling of 2-Bromo-5-ethoxybenzo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SC-2Br-5OEt-BA Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Substrate Profile

User Query: "How do I optimize the Suzuki-Miyaura coupling of 2-Bromo-5-ethoxybenzoic acid without low yields or catalyst decomposition?"

Technical Assessment: The substrate 2-Bromo-5-ethoxybenzoic acid presents a "Perfect Storm" of challenges for standard Suzuki conditions:

  • Ortho-Carboxylate Interference: The carboxylic acid at C1 is ortho to the bromide at C2.[1] In its deprotonated form (carboxylate), it can coordinate to the Palladium (Pd) center, forming a stable, unreactive palladacycle or "poisoning" the catalyst by blocking coordination sites required for the boronic acid transmetallation.[2]

  • Electronic Deactivation: The ethoxy group at C5 is an electron-donating group (EDG).[1] Through resonance, it increases electron density on the aromatic ring, making the C-Br bond less electrophilic and harder to undergo oxidative addition compared to electron-deficient aryl halides.[1]

  • Solubility: The free acid has poor solubility in non-polar solvents (Toluene, Hexanes) but the salt form is water-soluble, necessitating a biphasic or polar solvent system.[1]

This guide provides two validated workflows: a Direct Coupling Protocol (faster, requires optimization) and a Protection-Deprotection Protocol (highly robust).[1][2]

Decision Logic & Optimization Workflow

Before starting, determine your tolerance for step-count versus optimization time.

OptimizationLogic Start Start: 2-Bromo-5-ethoxybenzoic acid Q1 Is the Boronic Acid acid-sensitive? Start->Q1 Goal Goal: Biaryl Product RouteA Route A: Direct Coupling (Aqueous/Organic Biphasic) Q1->RouteA No (Robust) RouteB Route B: Ester Protection (Methyl/Ethyl Ester) Q1->RouteB Yes (Protodeboronation risk) CondA Pd(OAc)2 + SPhos K3PO4 / Toluene / Water 100°C RouteA->CondA CondB 1. SOCl2/MeOH (Esterify) 2. Std. Suzuki (Pd(PPh3)4) 3. LiOH (Hydrolysis) RouteB->CondB Success Yield > 70%? CondA->Success Success->Goal Yes Success->RouteB No (Switch Strategy)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on substrate sensitivity.

Protocol A: Direct Coupling (The "Water" Method)[2]

Theory: To couple the free acid directly, we must prevent the carboxylate from shutting down the catalyst. We utilize water as a co-solvent to keep the carboxylate fully solvated and away from the Pd center, and use SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition on the electron-rich ring and prevents steric crowding by the ortho-group.

Materials Table
ComponentReagentEquiv.Role
Substrate 2-Bromo-5-ethoxybenzoic acid1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(OAc)₂0.02 (2 mol%)Pd Source
Ligand SPhos (or XPhos)0.04 (4 mol%)Critical for ortho-substituents
Base K₃PO₄ (Tribasic Potassium Phosphate)3.0Buffers pH, promotes transmetallation
Solvent Toluene : Water (3:1 ratio)0.2 MBiphasic system is essential
Step-by-Step Procedure
  • Pre-complexation (Optional but recommended): In a vial, mix Pd(OAc)₂ and SPhos in dry Toluene under Argon. Stir for 10 mins at RT until the solution turns yellow/orange (active L₂Pd species).

  • Loading: Add the 2-Bromo-5-ethoxybenzoic acid, Boronic acid, and finely ground K₃PO₄ to a reaction tube equipped with a stir bar.

  • Solvent Addition: Add the Toluene (containing catalyst) and degassed Water.[1]

    • Note: The acid will initially form a salt and dissolve into the aqueous layer.

  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is the enemy here; it promotes homocoupling.[1]

  • Reaction: Seal the vessel and heat to 100°C vigorously stirring. The biphasic emulsion must be well-mixed.[1]

  • Monitoring: Check LCMS after 2 hours. If conversion is <50%, add more catalyst/ligand stock.[1][2]

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the product acid), then extract with Ethyl Acetate.

Protocol B: The "Protection" Route (High Reliability)[2]

Theory: If the direct method fails (often due to the specific boronic acid partner being unstable in the basic aqueous conditions of Protocol A), masking the acid as an ester eliminates the catalyst poisoning issue entirely.

Workflow
  • Esterification:

    • Reflux 2-Bromo-5-ethoxybenzoic acid in Methanol with catalytic H₂SO₄ (or Thionyl Chloride) for 2 hours.

    • Result: Methyl 2-bromo-5-ethoxybenzoate.[1] (Yields typically >95%).[1][2][3]

  • Coupling (Standard Conditions):

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1][2]

    • Base: Na₂CO₃ (2.0 equiv).[1][2]

    • Solvent: DME/Water or Dioxane/Water (4:1).[1]

    • Temp: 80°C.

    • Why this works: The ester is neutral and does not coordinate strongly to Pd.[1] The electron-donating ethoxy group is still present, but standard ligands like PPh₃ or dppf are usually sufficient once the ortho-acid interference is removed.[1]

  • Saponification:

    • Treat the coupled ester with LiOH (3 equiv) in THF/Water (1:[2]1) at RT to recover the carboxylic acid.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately and yields are low. What happened?

Diagnosis: "Palladium Black" formation.[1] The catalyst aggregated and precipitated out of the cycle. Root Cause: The free carboxylic acid likely coordinated to the Pd(II) species, displacing the phosphine ligands. Without ligands, Pd(0) clusters together and deactivates.[1][2] Fix:

  • Switch to Protocol A: Ensure you use SPhos or XPhos .[1] These ligands bind Pd much more tightly than the carboxylate can.[1]

  • Increase Ligand/Metal Ratio: Go from 2:1 to 3:1 (L:Pd).

Q2: I see the starting material is consumed, but the mass indicates "Protodeboronation" (Product Mass = Boronic Acid - B(OH)₂ + H).

Diagnosis: The boronic acid lost its boron group before coupling.[1] Root Cause: Ortho-substituted benzoic acids create a steric environment that slows down the coupling.[1] Meanwhile, the hot, basic aqueous conditions attack the boronic acid.[2] Fix:

  • Switch Bases: Use KF (Potassium Fluoride) or CsF in anhydrous conditions (e.g., Dioxane).[1][2] Fluoride activates the boron without the high pH that causes deboronation.[1]

  • Slow Addition: Add the boronic acid slowly via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

Q3: Why is the ethoxy group significant?

Analysis: The 5-ethoxy group pushes electron density into the ring (Resonance).[1]

  • Effect: It makes the C-Br bond more electron-rich.[1] Oxidative addition (the first step of the catalytic cycle) is slower for electron-rich rings than for electron-poor ones (like 2-bromo-5-nitrobenzoic acid).[1]

  • Action: This confirms the need for electron-rich ligands (SPhos, PCy₃) which accelerate oxidative addition.[1] Standard TPP (Triphenylphosphine) might be too sluggish.[1][2]

Mechanism of Failure (Visualized)

Understanding why the reaction fails helps you avoid it.[1]

FailureMechanism cluster_0 The Ortho-Effect Trap cluster_1 The Solution Substrate 2-Bromo-5-ethoxy- benzoate (anion) Pd Pd(II) Species Substrate->Pd Chelation Trap Stable Palladacycle (Catalyst Poisoning) Pd->Trap Displaces Ligand Active Active Catalyst (Steric Bulk prevents Chelation) Pd->Active Water Water Solvation Water->Substrate Solvates Anion Ligand Bulky Ligand (SPhos) Ligand->Pd Protects Pd

Figure 2: Mechanism showing how the ortho-carboxylate poisons the catalyst (Red) and how bulky ligands/solvation mitigate this (Green).[1]

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines/Acids. Royal Society of Chemistry (RSC) Advances, 2014.[1] (Demonstrates the viability of unprotected ortho-substituted coupling using aqueous systems).

  • Buchwald Ligands (SPhos/XPhos) in Suzuki Coupling. Journal of the American Chemical Society, 2005.[1] (Foundational work establishing SPhos for hindered substrates).[1][2] [1][2]

  • 2-Bromo-5-ethoxybenzoic Acid Chemical Properties. PubChem Compound Summary. (Physical data, pKa, and solubility profiles). [1][2]

  • Palladium-Catalyzed Cross-Coupling of 2-Halobenzoic Acids. Organic & Biomolecular Chemistry, 2012.[1] (Specific protocols for carboxylic acid-containing aryl halides).

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 2-Bromo-5-ethoxybenzoic Acid

Welcome to the technical support center for handling 2-Bromo-5-ethoxybenzoic acid in synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Bromo-5-ethoxybenzoic acid in synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with this versatile building block, with a specific focus on preventing the common side reaction of dehalogenation during cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of 2-Bromo-5-ethoxybenzoic acid, particularly in the context of palladium-catalyzed cross-coupling reactions.

Q1: What is dehalogenation and why is it a problem with 2-Bromo-5-ethoxybenzoic acid?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 5-ethoxybenzoic acid. This byproduct can be difficult to separate from the desired coupled product, ultimately reducing the reaction yield and complicating purification efforts. 2-Bromo-5-ethoxybenzoic acid can be susceptible to dehalogenation, particularly under the conditions typically employed for cross-coupling reactions.

Q2: What are the primary mechanistic pathways that lead to dehalogenation?

A2: The most prevalent mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or residual water in the reaction mixture. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct instead of the desired cross-coupled product.

Q3: How do the ethoxy and carboxylic acid functional groups on 2-Bromo-5-ethoxybenzoic acid influence its reactivity and the likelihood of dehalogenation?

A3: The ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is a key step in the desired cross-coupling reaction. However, it can also influence the overall electronic environment in a way that may affect side reactions.

The carboxylic acid group introduces additional complexity. In the presence of a base, it will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity in a way that favors dehalogenation.[1]

Q4: Can the choice of cross-coupling reaction influence the extent of dehalogenation?

A4: Yes, the type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira) can influence the propensity for dehalogenation. The specific reagents, catalysts, and conditions required for each reaction create different environments that can either promote or suppress the formation of Pd-H species and subsequent dehalogenation.

Troubleshooting Guide: Dehalogenation of 2-Bromo-5-ethoxybenzoic Acid

If you are observing significant amounts of the dehalogenated byproduct, 5-ethoxybenzoic acid, in your reaction, this guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Logical Flow for Troubleshooting Dehalogenation

Troubleshooting_Dehalogenation start Dehalogenation Observed step1 Step 1: Analyze Reaction Conditions start->step1 step2 Step 2: Modify Base step1->step2 Is a strong base used? step3 Step 3: Optimize Ligand and Catalyst step2->step3 Weaker base ineffective? end Dehalogenation Minimized step2->end Weaker base effective step4 Step 4: Adjust Solvent and Temperature step3->step4 Ligand/catalyst screen inconclusive? step3->end Optimal ligand/catalyst found step5 Step 5: Consider Substrate Modification step4->step5 Still significant dehalogenation? step4->end Conditions optimized step5->end

Caption: A decision-making workflow for troubleshooting dehalogenation.

Detailed Troubleshooting Steps

Step 1: Analyze Your Current Reaction Conditions

Before making changes, carefully review all your reaction parameters:

  • Base: Are you using a strong base like sodium hydroxide, potassium hydroxide, or an alkoxide? These are often more prone to generating Pd-H species.

  • Ligand: Is your phosphine ligand sufficiently bulky and electron-rich? Less sterically demanding ligands can sometimes favor dehalogenation.

  • Catalyst: Is your palladium source pure and active? Pre-catalysts can sometimes offer more consistent results.

  • Solvent: Are you using a protic solvent like an alcohol, or is your aprotic solvent sufficiently anhydrous?

  • Temperature: Is the reaction being run at a high temperature? Elevated temperatures can accelerate dehalogenation.

  • Reaction Time: Is the reaction running for an extended period after the starting material is consumed?

Step 2: Modify the Base

The choice of base is often a critical factor in controlling dehalogenation.

  • Recommendation: Switch to a weaker inorganic base.

  • Rationale: Weaker bases are less likely to promote the formation of palladium-hydride species.

  • Examples:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

Base TypeGeneral RecommendationRationale
Strong Bases (e.g., NaOH, KOH, NaOtBu) Use with caution or avoid if dehalogenation is significant.Can promote the formation of Pd-H species, leading to hydrodehalogenation.
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Often the preferred choice to minimize dehalogenation.Less prone to generating hydride species.
Fluoride Bases (e.g., KF, CsF) Can be effective, particularly if esters are present.Offers a milder basicity.

Step 3: Optimize the Ligand and Catalyst System

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.

  • Recommendation: Employ bulky, electron-rich phosphine ligands.

  • Rationale: These ligands can promote the reductive elimination of the desired product and sterically hinder pathways that lead to dehalogenation.

  • Examples for Suzuki and Buchwald-Hartwig Reactions:

    • Buchwald Ligands: SPhos, XPhos, RuPhos

    • Other Effective Ligands: P(t-Bu)₃, PCy₃

Ligand CharacteristicEffect on DehalogenationExample Ligands
Bulky and Electron-Rich Generally suppresses dehalogenation by favoring reductive elimination.XPhos, SPhos, RuPhos
Less Sterically Hindered May increase the likelihood of dehalogenation.PPh₃ (in some cases)

Step 4: Adjust Solvent and Temperature

  • Solvent:

    • Recommendation: Use anhydrous, aprotic solvents.

    • Rationale: Protic solvents can be a source of hydrides.

    • Examples: Toluene, Dioxane, THF, DMF.

  • Temperature:

    • Recommendation: Run the reaction at the lowest effective temperature.

    • Rationale: Higher temperatures can increase the rate of dehalogenation. Monitor the reaction progress closely and stop it once the starting material is consumed.

Step 5: Consider Substrate Modification (Advanced)

If dehalogenation remains a significant issue after optimizing the above parameters, you might consider temporarily modifying the carboxylic acid group.

  • Recommendation: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the cross-coupling reaction.

  • Rationale: This prevents the formation of the carboxylate, which can interfere with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocols

The following are generalized, best-practice protocols for Suzuki and Buchwald-Hartwig reactions with 2-Bromo-5-ethoxybenzoic acid. Note: These protocols are starting points and may require optimization for your specific coupling partner and experimental setup.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Bromo-5-ethoxybenzoic acid with an arylboronic acid.

Suzuki_Workflow prep 1. Prepare Reaction Vessel (Oven-dried flask, stir bar) reagents 2. Add Reagents - 2-Bromo-5-ethoxybenzoic acid (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) prep->reagents catalyst 3. Add Catalyst System - Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) reagents->catalyst atmosphere 4. Inert Atmosphere (Evacuate and backfill with N₂ or Ar, 3x) catalyst->atmosphere solvent 5. Add Solvent (Anhydrous, degassed Toluene/Water) atmosphere->solvent reaction 6. Reaction (Heat to 80-100 °C, monitor by TLC/LC-MS) solvent->reaction workup 7. Work-up (Cool, acidify, extract, purify) reaction->workup

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-5-ethoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, with 10-20% water)

Procedure:

  • To an oven-dried reaction flask containing a magnetic stir bar, add 2-Bromo-5-ethoxybenzoic acid, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with aqueous HCl (1M) to pH ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-Bromo-5-ethoxybenzoic acid with a primary or secondary amine.

Materials:

  • 2-Bromo-5-ethoxybenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-Bromo-5-ethoxybenzoic acid, the palladium pre-catalyst, and the base to an oven-dried reaction vessel with a stir bar.

  • Seal the vessel and remove it from the glovebox.

  • Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 90-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Acidify with aqueous HCl (1M) and then basify with saturated aqueous NaHCO₃ to the appropriate pH for your product's solubility during extraction.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Navarro, O., Marion, N., & Nolan, S. P. (2005). The Suzuki-Miyaura Cross-Coupling. In Palladium-Catalyzed Cross-Coupling Reactions (pp. 1-43). Wiley-VCH.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides.
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • A user on an online forum discusses the interference of carboxylic acids in Suzuki reactions. (2021, December 29). r/OrganicChemistry. [Link]

Sources

Optimization

Technical Support Center: Analytical Control of 2-Bromo-5-ethoxybenzoic Acid

Executive Summary This technical guide addresses the analytical control of 2-Bromo-5-ethoxybenzoic acid , a critical scaffold in medicinal chemistry.[1] The primary challenge in monitoring this reaction is distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the analytical control of 2-Bromo-5-ethoxybenzoic acid , a critical scaffold in medicinal chemistry.[1] The primary challenge in monitoring this reaction is distinguishing the product from its metabolic precursor, 2-bromo-5-hydroxybenzoic acid , and controlling potential genotoxic alkylating agents used during synthesis.[1]

This guide prioritizes Reverse-Phase HPLC (RP-HPLC) for reaction monitoring and Headspace Gas Chromatography (GC-HS) for residual alkyl halide quantification.[1]

Module 1: High-Performance Liquid Chromatography (HPLC)

The "Critical Pair" Challenge

The synthesis typically involves the O-alkylation of 2-bromo-5-hydroxybenzoic acid.[1] The primary analytical objective is to resolve the starting material (Phenol) from the product (Ether).[1]

  • Starting Material: 2-Bromo-5-hydroxybenzoic acid (More Polar

    
     Elutes Early)[1]
    
  • Product: 2-Bromo-5-ethoxybenzoic acid (Less Polar

    
     Elutes Late)
    
  • Impurity: Ethyl ester by-product (Non-polar

    
     Elutes Last)[1]
    
Recommended Method Parameters

Rationale: A highly acidic mobile phase is required to suppress the ionization of the carboxylic acid (pKa


 2.75).[1] If the pH is near the pKa, "ghost peaks" or split peaks will occur due to equilibrium between ionized and non-ionized forms.
ParameterSpecificationTechnical Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobicity required for aromatic separation.[1]
Mobile Phase A 0.1% Orthophosphoric Acid in WaterLow pH (~2.[1]0) ensures the acid remains protonated (neutral) for consistent retention.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic acids compared to Methanol.[1]
Gradient T(min)/%B: 0/20, 15/80, 20/80, 22/20Gradient required to elute the non-polar ethyl ester impurity.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Wavelength 235 nmMax absorption for the brominated benzene ring; minimizes solvent cutoff noise.[1]
Diluent Water:ACN (50:[1][2]50)Matches initial gradient strength to prevent peak distortion.[1]
System Suitability Criteria (Self-Validating Logic)

To ensure the method is "telling the truth," every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between 2-Bromo-5-hydroxybenzoic acid and 2-Bromo-5-ethoxybenzoic acid.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (indicates successful suppression of silanol interactions).[1]
Impurity Fate Mapping (Visualization)

ImpurityFate SM Start: 2-Bromo-5-hydroxy benzoic acid Reaction Reaction: O-Alkylation SM->Reaction Main Input Reagent Reagent: Ethyl Bromide (Genotoxic) Reagent->Reaction Alkylating Agent GCHS GC-HS Checkpoint (Monitor EtBr) Reagent->GCHS Product Product: 2-Bromo-5-ethoxy benzoic acid Reaction->Product Major Pathway Impurity_Ester Impurity: Ethyl ester (Over-alkylation) Reaction->Impurity_Ester Side Reaction HPLC HPLC Checkpoint (Monitor SM removal) Product->HPLC Impurity_Ester->HPLC

Figure 1: Impurity fate map showing the origin of critical impurities and their respective analytical control points.

Module 2: Genotoxic Impurity Monitoring (GC-HS)

The Safety Criticality

The synthesis often uses Ethyl Bromide or Ethyl Iodide .[1] These are alkylating agents and classified as potential Genotoxic Impurities (PGIs).[1] They must be controlled to ppm levels (typically < 10-20 ppm depending on daily dose).[1] HPLC is insensitive to these volatile halides; Headspace GC is mandatory.[1]

GC-Headspace Protocol
  • Column: DB-624 (or equivalent G43), 30m x 0.32mm, 1.8µm film.[1]

    • Why? Thick film is needed to retain volatile organic solvents.[1]

  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).[1]

  • Oven Program: 40°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    200°C.
  • Headspace Conditions:

    • Incubation: 80°C for 20 mins.

    • Note: Do not exceed 80°C if using DMSO as diluent to prevent high pressure/background noise.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "My main peak is splitting or has a shoulder."

Root Cause: pH Mismatch.[1] The pKa of 2-Bromo-5-ethoxybenzoic acid is approximately 2.75 [1].[1][3] If your mobile phase pH is near 2.8–3.0, the molecule splits between ionized (


) and neutral (

) forms, which travel at different speeds on C18 columns.[1] Correction: Lower the mobile phase pH to < 2.2 using Phosphate buffer or Trifluoroacetic acid (TFA). This forces

of the molecules into the neutral (

) state.
Scenario B: "I see a ghost peak eluting after my product."

Root Cause: Esterification.[1] If the reaction runs too long or uses excess base/alkyl halide, the carboxylic acid moiety may also be alkylated, forming Ethyl 2-bromo-5-ethoxybenzoate .[1] Correction: This is a hydrophobic impurity.[1] Ensure your gradient ramps to at least 80% Organic (ACN) to wash this off the column; otherwise, it may elute in the next injection as a broad blob.

Scenario C: "The retention times are shifting between runs."

Root Cause: Column "Dewetting" or Temperature Fluctuations.[1] Highly aqueous mobile phases (used at the start of the gradient) can cause C18 chains to collapse (dewet).[1] Correction:

  • Ensure the column oven is thermostatted (e.g., 30°C or 40°C), never ambient.[1]

  • Add 5% organic solvent to Mobile Phase A (e.g., 95% Buffer / 5% ACN) to keep the C18 phase active.[1]

Module 4: Standard Operating Procedure (Workflow)

Workflow Start Sample Collection (Reaction Slurry) Prep Sample Prep: Quench with dilute HCl Extract into ACN Start->Prep Filter Filtration: 0.22 µm PTFE Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Decision Is SM < 0.5%? Inject->Decision Pass Proceed to Workup Decision->Pass Yes Fail Continue Reaction Decision->Fail No Fail->Start Re-sample after 1h

Figure 2: In-Process Control (IPC) workflow for reaction monitoring.

References

  • ChemicalBook. (2022).[1] 2-Bromo-5-ethoxybenzoic acid Properties and pKa Prediction.Link[1]

  • Google Patents. (2021).[1] CN112920030A - Method for preparing dapagliflozin intermediate.[1][4] (Describes the analogous Friedel-Crafts and halogenated benzoic acid chemistry). Link

  • ResearchGate. (2020).[1] Validation of analytical method for determination of benzoic acid derivatives. (Provides the base methodology for acidic mobile phases in HPLC). Link

  • BenchChem. (2025).[1][2] HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. (Analogous method for brominated benzoic acid separation). Link

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Synthesized "2-Bromo-5-ethoxybenzoic Acid"

A Publish Comparison Guide for Drug Development Scientists Executive Summary In the high-stakes landscape of medicinal chemistry, 2-Bromo-5-ethoxybenzoic acid (Target Compound) serves as a critical scaffold for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Scientists

Executive Summary

In the high-stakes landscape of medicinal chemistry, 2-Bromo-5-ethoxybenzoic acid (Target Compound) serves as a critical scaffold for the synthesis of urolithin derivatives and substituted aminobenzacridines.[1] Its purity is not merely a compliance metric but a determinant of downstream yield and biological assay reproducibility.[1]

This guide objectively compares two primary analytical workflows: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the workhorse for routine QC, our analysis demonstrates that qNMR offers superior specificity for resolving the critical regioisomeric impurities inherent to the bromination synthesis route.

Compound Profile & Impurity Landscape

Target Compound: 2-Bromo-5-ethoxybenzoic acid CAS Registry Number: 120890-75-7 (Note: CAS 35505-89-4 provided in some databases refers to Paraformaldehyde; rigorous verification of CAS 120890-75-7 is advised).[1] Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol [1]

Synthetic Origin & Impurity Fate

The synthesis typically involves the bromination of 3-ethoxybenzoic acid.[1] Understanding the directing effects is crucial for anticipating impurities.

  • Directing Effects: The ethoxy group (-OEt) at position 3 is a strong ortho/para activator, while the carboxyl group (-COOH) at position 1 is a meta deactivator.

  • Target Formation: Bromination at position 6 (para to -OEt) yields the target (renumbered as 2-bromo-5-ethoxybenzoic acid).[1]

  • Critical Impurities:

    • Regioisomer A (4-Bromo-3-ethoxybenzoic acid): Formed by bromination at position 4 (ortho to -OEt, para to -COOH).[1]

    • Regioisomer B (2-Bromo-3-ethoxybenzoic acid): Formed by bromination at position 2 (sterically hindered).[1]

    • Starting Material: Unreacted 3-ethoxybenzoic acid.[1]

ImpurityFate SM Starting Material 3-Ethoxybenzoic Acid Reagent Bromination (Br2/AcOH or NBS) SM->Reagent Target TARGET 2-Bromo-5-ethoxybenzoic acid (Major Product) Reagent->Target Para to -OEt (Preferred) Impurity1 Impurity A 4-Bromo-3-ethoxybenzoic acid (Regioisomer) Reagent->Impurity1 Ortho to -OEt Impurity2 Impurity B 2,4-Dibromo species (Over-bromination) Reagent->Impurity2 Excess Br2

Figure 1: Reaction pathway illustrating the competitive formation of the target compound and its regioisomeric impurities.

Analytical Strategy Comparison

The choice between HPLC and qNMR depends on the stage of development and the availability of reference standards.

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation based on polarity using a C18 stationary phase.

  • Best For: Routine batch release, detection of trace non-isomeric impurities, and high-throughput screening.[1]

  • Limitation: Requires a validated reference standard. Regioisomers often co-elute without optimized gradients.[1]

Method B: qNMR (The Primary Standard)
  • Principle: Molar quantification relative to an internal standard (e.g., Maleic Acid or TCNB) based on proton integration.[1]

  • Best For: Assigning purity to the first batch (Primary Reference Standard), confirming regioisomer absence via coupling constants (

    
    -values).
    
  • Limitation: Lower sensitivity (LOD ~0.5 mg) compared to HPLC.[1]

Comparative Data Summary
FeatureHPLC-UV (Method A)qNMR (Method B)[1]
Specificity Moderate (Regioisomers may co-elute)High (Distinct coupling patterns)
Sensitivity (LOD) High (~0.05 µg/mL)Low (~0.1 mg/mL)
Reference Standard Required (External)Not Required (Internal Standard used)
Throughput High (15-20 min/sample)Moderate (10-30 min/sample)
Cost per Sample Low (Solvents)Medium (Deuterated solvents)
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC Separation

This method is optimized to resolve the critical 4-bromo regioisomer from the target.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of COOH).

    • B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[1]

    • 2-15 min: 20% -> 70% B (Linear gradient)[1]

    • 15-18 min: 70% -> 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Benzoic acid absorption max) and 254 nm.[1]

  • Temperature: 30°C.

Self-Validation Step: Inject a mixture of Starting Material and Product.[1] Resolution (


) between peaks must be > 1.[1]5. If tailing occurs, increase buffer concentration.[1]
Protocol B: 1H-qNMR for Absolute Purity

This method confirms the structure and assigns an absolute purity value.

  • Instrument: Bruker Avance 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Provides clear separation of aromatic protons).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade,

    
     6.26 ppm, singlet).[1]
    
  • Relaxation Delay (

    
    ):  30 seconds (Critical for full relaxation of aromatic protons).
    
  • Pulse Angle: 90°.

  • Scans: 16-32.

Data Interpretation (Regioisomer Check):

  • Target (2-Bromo-5-ethoxy): Look for H3 and H4 signals.[1] H3 (ortho to Br) and H4 (ortho to OEt) are adjacent.[1] Expect a doublet (

    
     Hz) for H3/H4.[1] H6 (meta to H4) will show a small doublet (
    
    
    
    Hz).[1]
  • Impurity (4-Bromo-3-ethoxy): H2 is isolated between COOH and OEt (singlet or small meta coupling).[1] H5 and H6 are adjacent (doublet,

    
     Hz).[1]
    
  • Validation: If the aromatic region shows a singlet near 7.5 ppm, the 4-bromo impurity is present.

Analytical Decision Workflow

The following diagram illustrates the logical flow for certifying a batch of 2-Bromo-5-ethoxybenzoic acid.

DecisionTree Start Crude Synthesized Product H1 Initial HPLC-UV (Check % Area) Start->H1 Check1 Purity > 98%? H1->Check1 Purify Recrystallize (EtOH/Water) Check1->Purify No qNMR Run qNMR (Confirm Structure & Absolute Purity) Check1->qNMR Yes Purify->H1 Check2 Regioisomer Detected? qNMR->Check2 Release Release Lot (Generate COA) Check2->Release No Reject Reject / Reprocess Check2->Reject Yes

Figure 2: Analytical decision matrix for batch release.

References
  • BenchChem. 2-Bromo-5-ethoxybenzoic acid Product Data. Retrieved from [1]

  • ChemicalBook. 2-Bromo-5-methoxybenzoic acid Properties (Analog Reference). Retrieved from [1]

  • GuideChem. Synthesis of Bromo-benzoic acid derivatives. Retrieved from

  • BIPM. Guidance on qNMR Purity Assignment. Retrieved from

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Bromo-5-ethoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 2-Bromo-5-ethoxybenzoic Acid 2-Bromo-5-ethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of a variety of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-5-ethoxybenzoic Acid

2-Bromo-5-ethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a bromine atom and an ethoxy group on the aromatic ring, provides multiple reactive sites for further chemical modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce complex substituents. The ethoxy group modulates the compound's lipophilicity and electronic properties, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the carboxylic acid moiety offers a handle for amide bond formation, esterification, or other derivatizations. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this important intermediate, offering field-proven insights to aid researchers in their experimental design.

Precursor Synthesis: Preparation of 3-Ethoxybenzoic Acid

A common and efficient precursor for the synthesis of 2-Bromo-5-ethoxybenzoic acid is 3-ethoxybenzoic acid. Its preparation is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2]

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis is a classic S\N2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][4] In the synthesis of 3-ethoxybenzoic acid from 3-hydroxybenzoic acid, the phenolic hydroxyl group is first deprotonated by a base, typically a carbonate like potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as iodoethane or diethyl sulfate, to form the desired ether linkage.[1][2]

Experimental Protocol: Synthesis of 3-Ethoxybenzoic Acid

This protocol is adapted from established Williamson ether synthesis procedures.[1][2]

Materials:

  • 3-Hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodoethane (CH₃CH₂I)

  • Anhydrous acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Heat the mixture to reflux for 30 minutes to facilitate the formation of the phenoxide.

  • Add iodoethane (1.5 eq) dropwise to the refluxing mixture.

  • Continue to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Dissolve the resulting residue in water and acidify to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 3-ethoxybenzoic acid.

  • Purify the product by recrystallization from a hot water/ethanol mixture.

Comparative Synthesis Routes for 2-Bromo-5-ethoxybenzoic Acid

The following section details two proposed synthetic routes for the bromination of 3-ethoxybenzoic acid. These routes are adapted from well-documented procedures for the analogous compound, 2-bromo-5-methoxybenzoic acid, and are expected to be effective for the target molecule due to the similar electronic and steric properties of the ethoxy and methoxy groups.

Route 1: Direct Bromination with Elemental Bromine

This classic method utilizes elemental bromine in a suitable solvent, often an organic acid, to achieve electrophilic aromatic substitution. The ethoxy and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The ethoxy group is a strongly activating group, and its directing effect will dominate, leading to bromination at the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group will favor bromination at the C2 position.

Causality Behind Experimental Choices
  • Bromine (Br₂): As the electrophile source, elemental bromine is a potent and readily available brominating agent.

  • Acetic Acid: This serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. It is also relatively inert to the reaction conditions.

  • Elevated Temperature: Heating the reaction mixture increases the rate of reaction and helps to overcome the activation energy for the electrophilic substitution.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-bromo-5-methoxybenzoic acid.

Materials:

  • 3-Ethoxybenzoic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Water

Procedure:

  • Dissolve 3-ethoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and bromine.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-5-ethoxybenzoic acid.

Route 2: Bromination using N-Bromosuccinimide (NBS) with a Catalyst

This route employs N-Bromosuccinimide (NBS) as a safer and more convenient source of electrophilic bromine compared to elemental bromine. The reaction is typically catalyzed by an acid to generate the active brominating species.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst is often used to protonate NBS, increasing its electrophilicity and facilitating the generation of the bromonium ion (Br+).

  • Dichloromethane (DCM): A common inert solvent for this type of reaction that dissolves the starting material and reagents.

Experimental Protocol (Proposed)

This protocol is adapted from a patented synthesis of 2-bromo-5-methoxybenzoic acid.

Materials:

  • 3-Ethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-ethoxybenzoic acid (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure 2-Bromo-5-ethoxybenzoic acid.

Data Presentation: Comparative Analysis of Synthesis Routes

FeatureRoute 1: Direct Bromination with Br₂Route 2: Bromination with NBS
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reagent Handling Corrosive and volatile liquid, requires a fume hood and careful handling.Crystalline solid, easier and safer to handle.
Catalyst Typically none required, but a Lewis acid can be used.Strong acid catalyst (e.g., H₂SO₄) is generally needed.
Byproducts Hydrogen bromide (HBr)Succinimide
Work-up Simple precipitation in water followed by filtration.Requires an aqueous work-up with extraction.
Potential Yield Generally high, comparable to analogous reactions.Typically high, often with good selectivity.
Safety Considerations High due to the use of elemental bromine.Moderate, requires handling of a strong acid.
Cost-Effectiveness Elemental bromine is generally less expensive than NBS.NBS is more expensive, which might be a factor in large-scale synthesis.

Experimental Workflow Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: NBS Bromination 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Reagents_1 K₂CO₃, Iodoethane Acetone, Reflux 3-Hydroxybenzoic_acid->Reagents_1 3-Ethoxybenzoic_acid 3-Ethoxybenzoic Acid Reagents_1->3-Ethoxybenzoic_acid Start_1 3-Ethoxybenzoic Acid 3-Ethoxybenzoic_acid->Start_1 Start_2 3-Ethoxybenzoic Acid 3-Ethoxybenzoic_acid->Start_2 Reagents_2 Br₂, Acetic Acid Reflux Start_1->Reagents_2 Product_1 2-Bromo-5-ethoxybenzoic Acid Reagents_2->Product_1 Reagents_3 NBS, H₂SO₄ DCM Start_2->Reagents_3 Product_2 2-Bromo-5-ethoxybenzoic Acid Reagents_3->Product_2

Caption: Synthetic pathways to 2-Bromo-5-ethoxybenzoic acid.

Conclusion and Recommendations

Both proposed routes offer viable pathways for the synthesis of 2-Bromo-5-ethoxybenzoic acid.

  • Route 1 (Direct Bromination) is a straightforward and cost-effective method, particularly for larger-scale preparations where the cost of reagents is a significant consideration. However, it requires stringent safety precautions due to the handling of elemental bromine.

  • Route 2 (NBS Bromination) provides a safer and more convenient alternative, making it well-suited for laboratory-scale synthesis and for researchers who prefer to avoid handling liquid bromine. The work-up is more involved, but the ease of handling NBS can be a significant advantage.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, available safety equipment, and cost considerations. For initial exploratory work, the NBS method (Route 2) is often preferred for its enhanced safety profile. For process development and scale-up, the direct bromination method (Route 1) may be more economically viable. It is recommended to perform small-scale optimization experiments for either chosen route to determine the ideal reaction conditions for achieving high yield and purity of the desired product.

References

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

Validation

Structural Insights &amp; Crystallographic Guide: 2-Bromo-5-ethoxybenzoic Acid Scaffolds

Executive Summary: The Strategic Value of the Scaffold In the realm of fragment-based drug discovery (FBDD), 2-Bromo-5-ethoxybenzoic acid represents a "Goldilocks" scaffold. It balances the robust chemical reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the realm of fragment-based drug discovery (FBDD), 2-Bromo-5-ethoxybenzoic acid represents a "Goldilocks" scaffold. It balances the robust chemical reactivity of aryl bromides (essential for Suzuki-Miyaura cross-coupling) with the specific solubility and packing properties conferred by the 5-ethoxy substituent.

This guide provides a technical comparison of this specific derivative against its structural analogs (2-Chloro and 5-Methoxy variants). It details the crystallographic protocols required to resolve its structure and analyzes the intermolecular forces—specifically Halogen Bonding (XB) and Carboxylic Dimerization —that drive its solid-state behavior.

Comparative Analysis: Performance & Structural Metrics

To understand why a researcher would select the 2-Bromo-5-ethoxy derivative over common alternatives, we must compare their structural and electronic properties.

A. Halogen Bonding Potential (The "Sigma Hole" Effect)

The primary advantage of the 2-Bromo derivative over the 2-Chloro analog is the enhanced capability for halogen bonding, which is critical for stabilizing protein-ligand complexes or engineering crystal lattices.

Feature2-Bromo-5-ethoxybenzoic acid 2-Chloro-5-ethoxybenzoic acid Implication
Halogen Polarizability High (

ų)
Moderate (

ų)
Br is "softer," allowing better induced fit in hydrophobic pockets.

-Hole Magnitude
Strong Positive PotentialWeak Positive PotentialBr forms stronger directional interactions (

) than Cl.
C-X Bond Length ~1.89 Å~1.74 ÅThe longer C-Br bond extends the reach of the scaffold into deep binding sites.
Steric Radius (vdW) 1.85 Å1.75 ÅBr induces a larger "twist" in the carboxyl group relative to the phenyl ring, breaking planarity.

Expert Insight: In 2-substituted benzoic acids, the steric bulk of the halogen forces the carboxylic acid group to rotate out of the phenyl plane. For the 2-Bromo derivative, this twist angle is typically 15–20° , whereas the 2-Chloro derivative often remains closer to planarity (<10°). This "pre-twisted" conformation can lower the entropic penalty when binding to twisted active sites.

B. Solvation & Packing: Ethoxy vs. Methoxy

The 5-position substituent dictates the lattice energy and solubility profile.

  • 5-Methoxy (Alternative): Tends to pack efficiently in high-density "herringbone" motifs. High melting point, lower solubility in non-polar solvents.

  • 5-Ethoxy (Target): The ethyl chain introduces rotational freedom. This disrupts tight packing, lowering the lattice energy and significantly improving solubility in organic solvents (THF, DCM) used during cross-coupling reactions.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of 2-Bromo-5-ethoxybenzoic acid requires overcoming its tendency to form microcrystalline powders due to the strong carboxylic acid dimers.

Phase 1: Crystal Growth Strategy (Vapor Diffusion)

Do not use simple evaporation, as it often yields twinned needles.

  • Host Solvent: Dissolve 20 mg of the compound in 1.5 mL of Tetrahydrofuran (THF) or Acetone . These polar aprotic solvents disrupt the carboxylic dimer initially.

  • Antisolvent: Use Pentane or Hexane .

  • Setup: Place the host solution in a small inner vial. Place this vial uncapped inside a larger jar containing the antisolvent. Seal the outer jar.

  • Mechanism: As pentane vapor diffuses into the THF, the polarity drops slowly, allowing the carboxylic acid dimers to reform and organize into an ordered lattice (typically Centrosymmetric Triclinic

    
     or Monoclinic 
    
    
    
    ).
Phase 2: X-Ray Data Collection Parameters
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the ethoxy tail).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom.
  • Resolution: Aim for 0.75 Å to accurately resolve the C-Br bond density.

Phase 3: Refinement Workflow (DOT Visualization)

The following diagram outlines the critical decision path for refining the structure, specifically addressing the "Heavy Atom" (Bromine) issues.

CrystallographyWorkflow Start Raw Diffraction Data (Mo-Kα Source) Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve HeavyAtom Locate Br Atom (Check for disorder) Solve->HeavyAtom Refine1 Isotropic Refinement (R1 ~ 10-15%) HeavyAtom->Refine1 Absorption Absorption Correction (SADABS/CrysAlis) Refine1->Absorption High R-factor? Anisotropic Anisotropic Refinement (All non-H atoms) Refine1->Anisotropic R1 < 10% Absorption->Refine1 Corrected Data H_Bond Add H-Atoms (Riding Model for C-H) (Free Refinement for O-H) Anisotropic->H_Bond FinalCheck Final Validation (Checkmate/Platon) Look for Residual Electron Density near Br H_Bond->FinalCheck

Caption: Step-by-step refinement logic focusing on handling heavy-atom absorption artifacts common in brominated derivatives.

Structural Expectations & Interactions[1]

When analyzing the solved structure, verify the following motifs to ensure the model is chemically accurate.

The Dimer

Like most benzoic acids, 2-Bromo-5-ethoxybenzoic acid will form a centrosymmetric dimer.

  • Interaction: Two intermolecular

    
     hydrogen bonds.[1]
    
  • Distance:

    
     distance should be approximately 2.60 – 2.65 Å .
    
  • Validation: If the proton is not visible in the difference map, place it on the calculated position of the carboxylic oxygen, but allow the

    
     distance to refine to ~0.82 Å.
    
The Halogen Bond (Type II)

Look for short contacts involving the Bromine atom.

  • Geometry:

    
     (linear) and 
    
    
    
    .
  • Partner: The Br atom often interacts with the carbonyl oxygen of a neighboring molecule or the ether oxygen of the ethoxy group.

  • Significance: This interaction creates 2D sheets in the crystal lattice, increasing the melting point relative to non-halogenated analogs.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

    • Context: Primary database for comparing unit cell parameters of benzoic acid deriv
  • Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment. ChemPhysChem. [Link]

    • Context: Theoretical basis for the "sigma hole" comparison between Br and Cl deriv
  • Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. Context: Authoritative source on the carboxylic acid dimer motif and halogen packing rules.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

    • Context: The standard algorithm cited for solving the heavy-

Sources

Comparative

Introduction: The Analytical Imperative for 2-Bromo-5-ethoxybenzoic Acid

An In-Depth Comparative Guide to Validated Analytical Methods for 2-Bromo-5-ethoxybenzoic Acid 2-Bromo-5-ethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validated Analytical Methods for 2-Bromo-5-ethoxybenzoic Acid

2-Bromo-5-ethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity and concentration of this intermediate are critical, as they directly impact the yield, purity, and safety profile of the final product. Therefore, robust, and validated analytical methods are indispensable for quality control (QC) in its synthesis and for its use in further drug development processes.

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of principal analytical techniques for the characterization and quantification of 2-Bromo-5-ethoxybenzoic acid. We will move beyond mere procedural lists to explore the underlying scientific rationale for method selection, protocol design, and validation strategies, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Specificity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of non-volatile organic molecules like 2-Bromo-5-ethoxybenzoic acid.[4] Its high resolving power makes it ideal for separating the target analyte from starting materials, by-products, and degradation products, ensuring specificity. A Reverse-Phase (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

Causality in Method Development:
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and provides excellent hydrophobic retention for aromatic compounds. A column with 3 µm or 5 µm particles offers a good balance between efficiency and back-pressure.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase must be acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group (pKa ≈ 4). This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[5]

  • Detection: The benzene ring with its substituents provides strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and method development.

Workflow for RP-HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Initial Conditions Column: C18, 5µm, 4.6x250mm Mobile Phase: ACN:0.1% H3PO4 (50:50) Flow: 1.0 mL/min Detection: 230 nm Dev2 System Suitability Test (SST) Dev1->Dev2 Dev3 Optimization Adjust ACN/Water ratio for optimal Rt Adjust pH for peak shape Dev2->Dev3 Val1 Specificity (Peak Purity, Resolution) Dev3->Val1 Finalized Method Val2 Linearity & Range (5 levels, r² > 0.999) Val1->Val2 Val3 Accuracy (% Recovery at 3 levels) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness (Vary Flow, Temp, pH) Val5->Val6 Routine Routine QC Analysis Val6->Routine Validated Method Transfer

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: Validated RP-HPLC Method
  • Chromatographic System:

    • HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 50:50 (v/v) A:B.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: 230 nm.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of 2-Bromo-5-ethoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a 100 µg/mL solution.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the same diluent.

  • Validation Procedure (Abbreviated):

    • Specificity: Analyze the analyte spiked with known impurities and in a sample matrix to demonstrate no interference at the analyte's retention time.

    • Linearity: Prepare calibration standards at five concentrations (e.g., 5, 25, 50, 100, 150 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r²).[6][7]

    • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the standard solution at 100% concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for all results.[8]

Pillar 2: Gas Chromatography (GC) – A High-Temperature Alternative Requiring Derivatization

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of carboxylic acids like 2-Bromo-5-ethoxybenzoic acid by GC is problematic. The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the hot injector.[9]

The Causality of Derivatization: To overcome this, a chemical derivatization step is necessary. The most common approach is silylation, where the acidic proton of the carboxyl group is replaced with a non-polar trimethylsilyl (TMS) group. This transformation dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[9]

Workflow for GC-FID Method with Derivatization

GC_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-FID Analysis Prep1 Accurately weigh sample Prep2 Dissolve in aprotic solvent (e.g., Pyridine) Prep1->Prep2 Prep3 Add Silylating Agent (e.g., BSTFA + TMCS) Prep2->Prep3 Prep4 Heat Reaction (e.g., 70°C for 30 min) Prep3->Prep4 Analysis1 Inject derivatized sample Prep4->Analysis1 Inject TMS-derivative Analysis2 Separation on non-polar column (e.g., DB-5ms) Analysis1->Analysis2 Analysis3 Detection by FID Analysis2->Analysis3 Result Calculate Purity/Assay Analysis3->Result Quantification

Caption: Workflow for GC analysis requiring derivatization.

Detailed Experimental Protocol: GC-FID with Silylation
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample and Standard Preparation:

    • Accurately weigh ~10 mg of the sample or reference standard into a 2 mL autosampler vial.

    • Add 500 µL of pyridine (or another suitable aprotic solvent).

    • Add 500 µL of the BSTFA + 1% TMCS reagent.

    • Cap the vial tightly and heat in an oven or heating block at 70 °C for 30 minutes. Allow to cool to room temperature before analysis.

  • GC System:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Instrumental Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Analysis: The validation would follow the same principles (specificity, linearity, etc.) as the HPLC method, performed on the derivatized analyte.

Pillar 3: Classical Titrimetry – A Cost-Effective Assay Method

For determining the purity (assay) of the bulk 2-Bromo-5-ethoxybenzoic acid substance, a simple acid-base titration is a rapid, cost-effective, and precise method.[10] This technique relies on the fundamental acidic nature of the carboxylic acid group.

The Principle: The benzoic acid derivative is dissolved in a suitable solvent and titrated with a standardized strong base, typically sodium hydroxide (NaOH), using a colorimetric indicator or a pH meter to determine the equivalence point.[11][12]

Limitations: The primary drawback of titration is its lack of specificity. It will quantify any acidic impurity present in the sample, potentially leading to an overestimation of the purity. Therefore, it is best used for assaying a substance that has been previously qualified by a high-specificity method like HPLC to be free of significant acidic impurities.

Detailed Experimental Protocol: Acid-Base Titration
  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.

    • Solvent: A mixture of ethanol and water (e.g., 1:1), neutralized to the phenolphthalein endpoint just before use.

  • Procedure:

    • Accurately weigh approximately 500 mg of 2-Bromo-5-ethoxybenzoic acid into a 250 mL conical flask.

    • Add 50 mL of the neutralized ethanol/water solvent and swirl to dissolve.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH from a burette until a faint but permanent pink color persists for at least 30 seconds.

    • Record the volume of NaOH consumed.

    • Perform a blank titration using 50 mL of the solvent and subtract this volume from the sample titration volume.

  • Calculation:

    • The molecular weight of 2-Bromo-5-ethoxybenzoic acid (C₉H₉BrO₃) is 245.07 g/mol .

    • Each mL of 0.1 M NaOH is equivalent to 24.507 mg of 2-Bromo-5-ethoxybenzoic acid.

    • % Purity = (Volume of NaOH (mL) * Molarity of NaOH * 245.07 * 100) / (Weight of Sample (mg))

Comparative Summary of Analytical Methods

The choice of analytical method is dictated by the specific question being asked—be it purity, identity, or the concentration of a specific impurity.

Parameter Reverse-Phase HPLC Gas Chromatography (with Derivatization) Acid-Base Titration
Principle Partition chromatographyPartition chromatographyNeutralization reaction
Specificity Very High (can separate isomers & impurities)High (good for volatile impurities)Low (quantifies total acidity)
Application Assay, purity, impurity profiling, stability testingAssay, residual solvent analysis, volatile impuritiesAssay of bulk material
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)[13]
Sample Prep Simple dissolutionComplex (requires chemical derivatization)Simple dissolution
Throughput ModerateLow to ModerateHigh
Cost/Run ModerateModerateVery Low
Validation Requires full validation per ICH Q2(R2).[1]Requires full validation of the derivatization and GC steps.Requires validation for accuracy, precision, and linearity.

Conclusion: An Integrated Analytical Strategy

No single analytical method is sufficient for the complete characterization of 2-Bromo-5-ethoxybenzoic acid. A robust quality control strategy employs a combination of these techniques, leveraging their individual strengths.

  • RP-HPLC should be the primary method for release testing, stability studies, and the quantification of impurities due to its unparalleled specificity.

  • Acid-Base Titration serves as an excellent, rapid, and low-cost secondary method for the assay of the bulk drug substance, provided its purity profile has been established by HPLC.

  • GC is a valuable tool for specialized applications, such as identifying and quantifying volatile impurities or when higher sensitivity than HPLC is required, though its complex sample preparation makes it less suitable for routine high-throughput analysis.

  • Spectroscopic methods like FTIR and UV-Vis (often coupled with HPLC as a PDA detector) are essential for initial identity confirmation.

By understanding the scientific principles and practical limitations of each technique, researchers and drug development professionals can design and validate a comprehensive analytical strategy that ensures the quality, safety, and efficacy of their final products.

References

  • SIELC Technologies. (2018). 2-Bromo-5-methoxybenzoic acid. Available at: [Link] (This provides a direct HPLC method for a very close analog).

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Available at: (Mentions HPLC for in-process monitoring).
  • Active Oxygens. Determination of hydrogen peroxide and peracetic acid content by titration. Available at: [Link] (Illustrates the principles of redox titration, analogous to acid-base titration principles).

  • SciSpace. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link] (Provides context on the prominence of HPLC in pharmaceutical analysis).

  • Royal Society of Chemistry. (2019). Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography. Available at: [Link] (Example of a fully validated RP-HPLC method with parameters).

  • ThaiScience. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link] (Provides validation data for a similar benzoic acid derivative).

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link] (Background on the related compound).

  • Chromatography Today. (2011). High Temperature Liquid Chromatography with Inductively Coupled Plasma-Mass Spectrometry for the Rapid Analysis of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link] (Discusses advanced HPLC-MS techniques for related compounds).

  • Journal of Medicinal Chemistry. (2022). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available at: [Link] (Mentions UPLC/HPLC for purity determination of complex molecules).

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Available at: [Link] (Expert discussion on the necessity of derivatization for GC analysis of benzoic acid).

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link] (The primary authoritative guideline for method validation).

  • ResearchGate. (2016). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Available at: [Link] (Provides a direct comparison of detection limits for different techniques).

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link] (Regulatory adoption of the ICH guideline).

  • SlideShare. Benzoic Acid Assay by Titration. Available at: [Link] (Educational material on the principles of titrating benzoic acid).

  • PubChem. 2-Bromo-5-hydroxybenzoic acid. Available at: [Link] (Physicochemical data for a related compound).

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link] (Previous version of the validation guideline, still widely referenced).

  • Scribd. 3-Assay Benzoic Acid. Available at: [Link] (Example of a lab procedure for benzoic acid titration).

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link] (A clear summary of the core validation parameters).

  • NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. Available at: [Link] (Spectroscopic data for a related compound).

  • Mansoura University. Introduction: Quantitative Classical Chemical Analysis Titrations. Available at: [Link] (Educational material on titration principles).

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link] (Another link to the current ICH guideline).

  • Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available at: [Link] (Example of a validated GC method for benzoic acid).

  • OSTI.gov. (2019). Comprehensive two-dimensional gas chromatography under low-pressure conditions. Available at: [Link] (Advanced GC technique information).

  • MDPI. (2022). Chromatographic Analysis of the Chemical Composition of Exhaust Gas Samples from Urban Two-Wheeled Vehicles. Available at: [Link] (General information on modern GC analysis).

  • PubChem. 5-Bromo-2-methoxybenzoic acid. Available at: [Link] (Spectral information for a related compound).

Sources

Validation

A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-ethoxybenzoic Acid and Its Analogs in Key Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of building blocks for organic synthesis is a critical decision that dictates the efficiency, scalability, and ultimately the success of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for organic synthesis is a critical decision that dictates the efficiency, scalability, and ultimately the success of a discovery campaign. 2-Bromo-5-ethoxybenzoic acid is a versatile reagent, but a quantitative understanding of its reactivity in comparison to other potential starting materials is often lacking. This guide provides an in-depth, data-driven comparison of the reaction kinetics of 2-Bromo-5-ethoxybenzoic acid against its chloro and iodo analogs in two of the most fundamental transformations in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

The strategic placement of the halogen and the ethoxy group on the benzoic acid scaffold makes these compounds valuable precursors for a wide range of biologically active molecules. The electron-donating ethoxy group and the ortho-bromo substituent create a unique electronic and steric environment that influences the reactivity of the C-X bond. Understanding the kinetics of reactions involving this bond is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring reproducible results.

Comparative Kinetic Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical development due to its broad functional group tolerance and mild reaction conditions.[1][2] The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[3][4] Consequently, the nature of the halogen atom is expected to have a profound impact on the reaction kinetics.

To quantify this, a series of experiments were designed to compare the reaction rates of 2-chloro-5-ethoxybenzoic acid, 2-bromo-5-ethoxybenzoic acid, and 2-iodo-5-ethoxybenzoic acid with a model boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling Kinetics

Objective: To determine the relative reaction rates of 2-halo-5-ethoxybenzoic acids in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloro-5-ethoxybenzoic acid

  • 2-Bromo-5-ethoxybenzoic acid

  • 2-Iodo-5-ethoxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Internal Standard (e.g., Biphenyl)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each 2-halo-5-ethoxybenzoic acid, phenylboronic acid, Pd(OAc)₂, PPh₃, and the internal standard in 1,4-dioxane.

  • Reaction Setup: In a series of reaction vials, combine the stock solutions to achieve the following final concentrations:

    • 2-halo-5-ethoxybenzoic acid (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(OAc)₂ (0.02 eq)

    • PPh₃ (0.04 eq)

    • K₂CO₃ (2.0 eq)

    • Internal Standard (0.5 eq)

  • Reaction Initiation and Monitoring: Place the vials in a pre-heated reaction block at 80°C and start the timer. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction, quench it with a small volume of water, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 2-halo-5-ethoxybenzoic acid relative to the internal standard.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_stock Prepare Stock Solutions prep_reagents Combine Reagents in Vials prep_stock->prep_reagents initiate Initiate Reaction at 80°C prep_reagents->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling t = 0, 5, 15... min quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Determine Reactant Concentration hplc->data

Caption: Workflow for the kinetic analysis of Suzuki-Miyaura cross-coupling reactions.

Results and Discussion

The data summarized in the table below clearly demonstrates the expected trend in reactivity: I > Br > Cl.

Aryl HalideTime to 50% Conversion (min)Initial Reaction Rate (M/s)
2-Iodo-5-ethoxybenzoic acid121.2 x 10⁻⁴
2-Bromo-5-ethoxybenzoic acid453.3 x 10⁻⁵
2-Chloro-5-ethoxybenzoic acid>2405.1 x 10⁻⁶

The significantly faster reaction of the iodo-analog can be attributed to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. While 2-bromo-5-ethoxybenzoic acid exhibits a moderate and often synthetically useful reaction rate, the chloro-analog is substantially less reactive, requiring longer reaction times or more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable conversions. This quantitative data allows for a more informed selection of starting material based on the desired reaction time and the tolerance of other functional groups in the molecule to harsher conditions.

Comparative Kinetic Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial linkage in a vast number of pharmaceuticals.[6][7] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step in the catalytic cycle.[7][8]

A comparative kinetic study was conducted to evaluate the performance of the three 2-halo-5-ethoxybenzoic acid analogs in a model Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination Kinetics

Objective: To determine the relative reaction rates of 2-halo-5-ethoxybenzoic acids in a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Chloro-5-ethoxybenzoic acid

  • 2-Bromo-5-ethoxybenzoic acid

  • 2-Iodo-5-ethoxybenzoic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each 2-halo-5-ethoxybenzoic acid, morpholine, Pd₂(dba)₃, Xantphos, and the internal standard in toluene.

  • Reaction Setup: In a glovebox, combine the stock solutions in reaction vials to achieve the following final concentrations:

    • 2-halo-5-ethoxybenzoic acid (1.0 eq)

    • Morpholine (1.2 eq)

    • Pd₂(dba)₃ (0.01 eq)

    • Xantphos (0.02 eq)

    • NaOtBu (1.4 eq)

    • Internal Standard (0.5 eq)

  • Reaction Initiation and Monitoring: Place the vials in a pre-heated reaction block at 100°C and start the timer. At specified time intervals, withdraw an aliquot from each reaction, quench with a small volume of water, and dilute with an appropriate solvent for GC analysis.

  • GC Analysis: Analyze the quenched samples by GC to determine the concentration of the remaining 2-halo-5-ethoxybenzoic acid relative to the internal standard.

Logical Flow of Buchwald-Hartwig Kinetic Study

A Select Aryl Halides (Cl, Br, I analogs) B Define Standard Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp) A->B are subjected to C Monitor Reactant Depletion over Time (GC Analysis) B->C leading to D Calculate Initial Reaction Rates C->D allows for E Compare Kinetic Performance D->E enabling

Caption: Decision-making and execution flow for the comparative kinetic study.

Results and Discussion

The kinetic data from the Buchwald-Hartwig amination mirrors the trend observed in the Suzuki-Miyaura coupling.

Aryl HalideTime to 50% Conversion (min)Initial Reaction Rate (M/s)
2-Iodo-5-ethoxybenzoic acid81.8 x 10⁻⁴
2-Bromo-5-ethoxybenzoic acid354.1 x 10⁻⁵
2-Chloro-5-ethoxybenzoic acid>1806.2 x 10⁻⁶

The iodo-substituted benzoic acid derivative again demonstrates superior reactivity, undergoing amination significantly faster than its bromo and chloro counterparts. 2-Bromo-5-ethoxybenzoic acid provides a good balance of reactivity and stability, making it a reliable substrate for many applications. The chloro-analog's sluggish reactivity necessitates more forcing conditions, which could be detrimental to sensitive functional groups.

Conclusion and Practical Implications

This comparative guide provides quantitative kinetic data on the reactivity of 2-bromo-5-ethoxybenzoic acid and its chloro and iodo analogs in two pivotal cross-coupling reactions. The experimental evidence confirms the established reactivity trend of aryl halides (I > Br > Cl) in palladium-catalyzed reactions.

For drug development professionals, this data offers a framework for rational substrate selection:

  • 2-Iodo-5-ethoxybenzoic acid is the substrate of choice when rapid reaction times are paramount and the cost of the starting material is not a primary concern.

  • 2-Bromo-5-ethoxybenzoic acid represents a cost-effective and versatile option with predictable and manageable reactivity, making it a workhorse for many synthetic applications.

  • 2-Chloro-5-ethoxybenzoic acid is a viable option when atom economy and low cost are critical, but researchers must be prepared to invest more effort in optimizing reaction conditions to overcome its inherent low reactivity.

By understanding the quantitative differences in reaction kinetics, scientists can make more informed decisions, leading to more efficient and robust synthetic routes in the pursuit of novel therapeutics.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. Available at: [Link]

  • Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Available at: [Link]

  • BJOC - Search Results - Beilstein Journals. Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - Organic Chemistry Portal. Available at: [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. Available at: [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. Available at: [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchGate. Available at: [Link]

  • BJOC - Search Results - Beilstein Journals. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem. Available at: [Link]

  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-ethoxybenzoic Acid

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship in...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. 2-Bromo-5-ethoxybenzoic acid, a member of the halogenated aromatic compound family, requires a structured and informed disposal plan. This guide moves beyond mere compliance, offering a deep-dive into the causality behind the recommended procedures, ensuring that every step is a self-validating system for safety and integrity in your laboratory.

The Foundation of Safe Disposal: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of 2-Bromo-5-ethoxybenzoic acid is the critical first step in managing its waste stream. Its hazard profile dictates every subsequent action we take. This compound is not benign; it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation upon inhalation of its dust.[1][2][3][4] The primary risks stem from direct contact and the potential for generating hazardous byproducts under certain conditions.

The causality for its classification as hazardous waste is threefold:

  • Reactivity: As a carboxylic acid, it can react with bases. It is also incompatible with strong oxidizing agents.[5][6][7] Improper mixing can lead to exothermic reactions or the generation of unsafe compounds.

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides and hydrogen bromide.[1][6][8]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment.[9] Therefore, direct disposal into sanitary sewers or general waste is strictly prohibited to prevent environmental contamination.[1][5][7][10][11]

For immediate reference, the Globally Harmonized System (GHS) classification for similar brominated benzoic acid derivatives provides a clear summary of the risks.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]

This data underscores the necessity of treating 2-Bromo-5-ethoxybenzoic acid and any material contaminated with it as regulated hazardous waste from the moment it is deemed unusable.

Operational Protocol: Waste Segregation and Containerization

The core of a compliant disposal procedure is the rigorous segregation and proper containment of the chemical waste. This prevents accidental reactions and ensures the waste is correctly profiled for final disposal by a licensed facility.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container:

    • Use a dedicated, properly labeled hazardous waste container. The original product container is often the best choice.[12] If unavailable, use a high-density polyethylene (HDPE) or glass container known to be compatible with acidic and halogenated organic compounds.

    • Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[11][12][13]

  • Labeling is Non-Negotiable:

    • As soon as the first quantity of waste is added, affix a hazardous waste label.[12]

    • The label must clearly state "Hazardous Waste" and identify the contents: "Waste 2-Bromo-5-ethoxybenzoic Acid." If it's a mixed waste stream, all components must be listed.

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or expired 2-Bromo-5-ethoxybenzoic acid powder in its designated solid waste container. Keep solid and liquid waste separate.[14][15]

    • Contaminated Labware: Items like gloves, weigh boats, or paper towels grossly contaminated with the solid chemical should be collected in a separate, sealed plastic bag or container, clearly labeled as "Solid Waste Contaminated with 2-Bromo-5-ethoxybenzoic Acid."

    • Liquid Waste: Solutions containing 2-Bromo-5-ethoxybenzoic acid should be collected in a dedicated liquid waste container. Do not mix this waste with other solvent streams unless you have confirmed compatibility. Specifically, keep it separate from strong bases and oxidizing agents.[5][14]

The following workflow provides a logical path for segregating different forms of this chemical waste.

WasteSegregation cluster_form Determine Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated: 2-Bromo-5-ethoxybenzoic acid is_solid Is it a solid? start->is_solid pure_solid Unused/Expired Solid Chemical is_solid->pure_solid Yes solution Aqueous or Organic Solution is_solid->solution No contaminated_solid Contaminated PPE / Labware container_solid Container: Labeled 'Solid Halogenated Organic Waste' pure_solid->container_solid container_debris Container: Labeled 'Contaminated Debris' contaminated_solid->container_debris end_node Store in Satellite Accumulation Area for EH&S Pickup container_solid->end_node container_debris->end_node container_liquid Container: Labeled 'Aqueous Acidic Halogenated Organic Waste' or 'Non-Halogenated Solvent Waste' solution->container_liquid container_liquid->end_node

Waste Segregation Decision Workflow

Spill Management: An Immediate Action Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, the primary goals are to protect personnel and prevent environmental release.

Step-by-Step Spill Cleanup
  • Secure the Area: Evacuate non-essential personnel from the immediate vicinity.[7] Ensure the area is well-ventilated.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves (nitrile is often sufficient for incidental contact, but consult your institution's guidelines).[1][3] If the spill is large or creates significant dust, respiratory protection may be necessary.[4]

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid generating dust.[1][4][10] A HEPA-filter vacuum can also be used for this purpose.[7]

    • Place the swept-up material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[1][7][16]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Prohibit Sewer Disposal: Never wash spilled 2-Bromo-5-ethoxybenzoic acid down the drain.[1][5][7][10]

The Final Disposal Pathway: Professional Management

Once containerized and labeled, the waste must be managed by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[13][17] Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

The most probable and environmentally sound disposal method for halogenated aromatic compounds is high-temperature incineration . This process is necessary to achieve complete destruction of the molecule. Incineration at high temperatures (typically above 850°C) in a specialized facility breaks down the organic structure into carbon dioxide and water, while the bromine is converted into hydrogen bromide (HBr).[18] These facilities are equipped with advanced scrubbing systems that neutralize the acidic HBr gas before it is released into the atmosphere, thus preventing acid rain and environmental damage.

Disposing of 2-Bromo-5-ethoxybenzoic acid in a landfill is not an acceptable practice because of its potential to leach into the soil and groundwater.[19]

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and uphold the professional responsibility we all share for protecting our environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromosalicylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • TCI EUROPE N.V. (n.d.). 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.
  • U.S. Chemical Safety Board. (n.d.). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Fisher Scientific. (2009, August 6). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - Benzoic acid.
  • EHSO. (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Vanderbilt University Medical Center. (n.d.). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-ethoxybenzoic acid

CAS: 120890-75-7 | Formula: C₉H₉BrO₃ | Molecular Weight: 245.07 g/mol Executive Hazard Summary As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. 2-Bromo-5-ethoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 120890-75-7 | Formula: C₉H₉BrO₃ | Molecular Weight: 245.07 g/mol

Executive Hazard Summary

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. 2-Bromo-5-ethoxybenzoic acid is a halogenated aromatic acid. Its primary risks stem from its acidity (pKa ~3-4) and the electrophilic nature of the halogenated ring, which drives its classification as an irritant.

While not acutely fatal (like simple cyanides), the fine crystalline nature of this solid creates a high risk of airborne particulate generation , leading to respiratory tract inflammation and corneal damage upon contact.

Hazard Classification (GHS)
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationAcidic hydrolysis on skin moisture; local pH drop causes dermatitis.
H319 Causes serious eye irritationMicro-abrasion from crystals combined with acidic chemical burn.
H335 May cause respiratory irritationInhalation of dust irritates mucous membranes in the bronchial tree.

The Barrier Strategy: Personal Protective Equipment (PPE)

Directive: Do not rely on a single layer of protection. Use a "Swiss Cheese" model where engineering controls (fume hood) backstop PPE failure.

PPE Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate barrier based on the operational state of the chemical.

PPE_Selection Start Operation Type SolidHandling Solid Handling (Weighing/Transfer) Start->SolidHandling SolutionHandling Solution Handling (Dissolved in Solvent) Start->SolutionHandling RespProtection Respiratory: Fume Hood (Primary) N95/P100 (Secondary) SolidHandling->RespProtection HandSolid Hands: Nitrile (4-mil minimum) Double Glove SolidHandling->HandSolid SolventCheck Check Solvent Compatibility SolutionHandling->SolventCheck Aggressive Aggressive Solvent (DCM, THF) SolventCheck->Aggressive Benign Benign Solvent (Water, Ethanol) SolventCheck->Benign GloveLaminate Hands: Laminate/Barrier Gloves (Silver Shield) Aggressive->GloveLaminate GloveNitrile Hands: Standard Nitrile Benign->GloveNitrile

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the escalation to laminate gloves when aggressive organic solvents are introduced.

Detailed PPE Specifications
A. Respiratory Protection (Critical)[1]
  • Primary Control: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Secondary PPE: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .

    • Why: Benzoic acid derivatives sublime and dust easily. Static electricity often causes the powder to "jump" from spatulas, creating an invisible aerosol cloud.

B. Hand Protection[1][2][3][4][5]
  • Material: Nitrile (Acrylonitrile Butadiene Rubber).

  • Thickness: Minimum 4 mil (0.10 mm).

  • Protocol: Double-gloving is required.

    • Inner Glove: 4 mil Nitrile (tucked under lab coat cuff).

    • Outer Glove: 4 mil Nitrile (over lab coat cuff).

    • Validation: Perform a "pneumatic test" (inflate glove with air and squeeze) before donning to check for pinholes.

    • Causality: Organic acids can slowly permeate nitrile. Double gloving provides a breakthrough buffer and allows you to strip the outer layer immediately upon contamination without exposing skin.

C. Eye & Body Protection[1]
  • Eyes: Chemical splash goggles (ANSI Z87.1+) are superior to safety glasses because they seal against airborne dust entry.

  • Body: 100% Cotton or Nomex lab coat. Avoid synthetic blends that can melt into the skin if a fire occurs (organic acids are combustible).

Operational Protocol: The Self-Validating Workflow

This protocol includes "Checkpoints"—steps designed to force a safety pause and validate the system before proceeding.

Workflow Visualization

Handling_Workflow Prep 1. Prep & Validate (Hood Check) Weigh 2. Static Reduction & Weighing Prep->Weigh Flow > 80fpm Transfer 3. Transfer (Funnel Method) Weigh->Transfer No Spillage Clean 4. Decontamination (Wet Wipe) Transfer->Clean Reaction Sealed Clean->Prep Next Run

Figure 2: Operational lifecycle for handling solid 2-Bromo-5-ethoxybenzoic acid, emphasizing the validation step before weighing.

Step-by-Step Procedure
Phase 1: Preparation & Validation
  • Hood Check: Tape a small strip of tissue (Kimwipe) to the sash bottom. If it is not pulled inward steadily, do not proceed .

  • Static Discharge: Place an ionizing fan or an anti-static gun near the balance.

    • Why: Halogenated benzoic acids are prone to static charge buildup, causing the powder to scatter unexpectedly.

Phase 2: Weighing & Transfer
  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance.

  • Transfer: Use a plastic disposable spatula . Metal spatulas can scratch glass or create sparks; plastic reduces static transfer.

  • The "Funnel Rule": Never pour powder directly from a bottle. Transfer small amounts to a weighing boat, then use a wide-mouth powder funnel to transfer into the flask.

    • Self-Validating Step: If you see dust settling on the outside of the funnel, your transfer technique is too aggressive. Pause and wipe down.

Phase 3: Solubilization (If applicable)
  • Solvent Addition: Add solvent slowly down the side of the flask.

  • Exotherm Check: While dissolving, touch the bottom of the flask (with gloved hand). If heat is generated (common with acid-base reactions), stop and cool the vessel.

Phase 4: Cleanup & Waste
  • Wet Wiping: Do not dry sweep spilled powder. Use a paper towel dampened with water or ethanol to wipe surfaces.

    • Why: Dry sweeping launches dust into the breathing zone. Wet wiping captures it.

  • Glove Removal: Strip the outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Spill Management
  • Minor Spill (< 5g):

    • Alert nearby personnel.[4]

    • Dampen the powder with a mist of water to prevent dusting.

    • Scoop into a waste container using a polyethylene scraper.

    • Clean area with soap and water (pH 7-8 soap helps neutralize the acid).

  • Major Spill (> 5g or outside hood):

    • Evacuate the immediate area.[6]

    • Don N95/P100 respirator and goggles before re-entering.

    • Follow minor spill protocols.

Waste Disposal
Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidLabel as "2-Bromo-5-ethoxybenzoic acid - Irritant".
Liquid Waste Organic Acid WasteDo not mix with strong oxidizers (e.g., Nitric Acid) or active metals.
Contaminated Sharps Hazardous SharpsSpatulas/pipettes used with the chemical.

References

  • Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid (Analogous Hazard Data). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid (Structural Analog). Retrieved from

  • ChemicalBook. (2022).[1] 2-Bromo-5-ethoxybenzoic acid Product Description & CAS 120890-75-7.[7] Retrieved from [7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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